G244-LM
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPAEVPPSCQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
G244-LM: A Technical Guide to its Mechanism of Action as a Tankyrase Inhibitor in Wnt/β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action of G244-LM, a small-molecule inhibitor targeting Tankyrase enzymes, with a focus on its role in suppressing the Wnt/β-catenin signaling pathway, particularly in the context of colorectal cancer (CRC).
Core Mechanism: Inhibition of Tankyrase and Stabilization of the β-catenin Destruction Complex
This compound functions as a potent inhibitor of Tankyrase 1 and 2 (TNKS1/2). These enzymes are key positive regulators of the Wnt/β-catenin signaling pathway. The central mechanism of this compound revolves around its ability to disrupt the normal function of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt target gene expression.
In the canonical Wnt signaling pathway, the destruction complex, composed of Axin, APC, GSK3β, and CK1, targets β-catenin for ubiquitination and proteasomal degradation. Tankyrase promotes the degradation of Axin through a process called PARsylation. By inhibiting Tankyrase, this compound prevents the PARsylation of Axin, leading to its stabilization and accumulation. This, in turn, enhances the activity of the β-catenin destruction complex, promoting the degradation of β-catenin and effectively inhibiting the downstream signaling cascade that is often hyperactivated in cancers such as APC-mutant CRC.
Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.
Quantitative Data Summary
The inhibitory effects of this compound on the Wnt/β-catenin signaling pathway have been quantified in various cellular contexts.
| Cell Line / Context | Assay Type | This compound Concentration | Observed Effect | Citation |
| HEK293 (Wnt3a-induced) | TCF-driven luciferase reporter | 1 µmol/L | Complete inhibition of Wnt3a-induced signaling | |
| HCT-15 (APC-mutant CRC) | TCF-driven luciferase reporter | 1 µmol/L | ~50% reduction in β-catenin signaling | |
| HCT-15 (APC-mutant CRC) | AXIN2 mRNA expression | 1 µmol/L | ~50% reduction in β-catenin signaling | |
| HCT-15 (with partial β-catenin knockdown) | TCF-driven luciferase reporter & AXIN2 mRNA expression | 1 µmol/L | 30% to 56% inhibition of the remaining Wnt/β-catenin signaling | |
| 11 APC-mutant CRC cell lines | β-catenin–activated gene expression | Not specified | 29%–76% reduction in Wnt/β-catenin signaling in 6 of the 11 cell lines |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
TCF-driven Luciferase Reporter Assay (TOPbrite)
This assay is a standard method for quantifying the activity of the Wnt/β-catenin signaling pathway.
Caption: Workflow for TCF-driven luciferase reporter assay.
-
Cell Seeding: Cells (e.g., HEK293 or HCT-15) are seeded in appropriate multi-well plates.
-
Transfection: Cells are transfected with a TCF-driven luciferase reporter plasmid (e.g., TOPbrite). This plasmid contains a luciferase gene under the control of a promoter with TCF/LEF binding sites. A control plasmid (e.g., with a constitutive promoter) is often co-transfected for normalization.
-
Treatment: After a suitable incubation period post-transfection, cells are treated with this compound at the desired concentration (e.g., 1 µmol/L) or with a vehicle control (e.g., DMSO).
-
Stimulation: For assessing the inhibition of ligand-induced signaling, cells are stimulated with a Wnt ligand, such as Wnt3a. This step is omitted when evaluating the effect on mutation-driven signaling (e.g., in APC-mutant cells).
-
Cell Lysis: Following treatment and stimulation, cells are lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the control transfection and/or total protein concentration. The percentage of inhibition is calculated by comparing the signal from this compound-treated cells to the control-treated cells.
Measurement of Endogenous Wnt Target Gene Expression (qRT-PCR)
This method quantifies the mRNA levels of genes that are known to be upregulated by Wnt/β-catenin signaling, such as AXIN2.
Caption: Workflow for measuring endogenous Wnt target gene expression.
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the Wnt target gene of interest (e.g., AXIN2) and one or more housekeeping genes (for normalization).
-
Data Analysis: The relative expression of the target gene is calculated using a method such as the ΔΔCt method, where the expression level in this compound-treated cells is compared to that in control-treated cells.
Concluding Remarks
This compound demonstrates a clear mechanism of action as a Tankyrase inhibitor, leading to the suppression of the Wnt/β-catenin signaling pathway. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent for cancers driven by aberrant Wnt signaling. The partial inhibition observed in APC-mutant CRC cell lines suggests that its efficacy may be influenced by the specific genetic context of the tumor, highlighting the importance of biomarker-driven patient stratification in future clinical investigations.
An In-depth Technical Guide to the Discovery and Synthesis of Sotorasib (AMG 510), a KRAS G12C Inhibitor
Disclaimer: The molecule "G244-LM" appears to be a hypothetical substance. This guide uses Sotorasib (AMG 510), a well-documented KRAS G12C inhibitor, as a representative example to fulfill the prompt's requirements for a detailed technical guide on drug discovery and synthesis.
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Sotorasib (AMG 510), a landmark therapeutic agent in oncology. The document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery of Sotorasib (AMG 510)
The discovery of Sotorasib represents a significant breakthrough in targeting KRAS, a protein long considered "undruggable." The process involved a combination of innovative screening techniques and structure-based drug design.
Initial Screening and Lead Identification
The initial efforts focused on identifying small molecules that could bind to the shallow groove on the surface of the KRAS G12C mutant protein. This was achieved through a high-throughput screening campaign that utilized a library of chemical fragments. A key technology employed was disulfide tethering, which allowed for the identification of fragments that could covalently bind to the mutant cysteine residue in KRAS G12C. This screening led to the identification of a lead compound with modest affinity and selectivity.
Lead Optimization
Following the identification of the initial hits, an intensive lead optimization campaign was undertaken. This process involved iterative cycles of chemical synthesis and biological testing to improve the potency, selectivity, and pharmacokinetic properties of the lead compound. Structure-based drug design, aided by X-ray crystallography, played a crucial role in visualizing how the compounds were binding to the protein and guiding the medicinal chemistry efforts. This ultimately led to the development of Sotorasib (AMG 510), a highly potent and selective inhibitor of KRAS G12C.
Synthesis of Sotorasib (AMG 510)
The chemical synthesis of Sotorasib is a multi-step process that involves the construction of its complex heterocyclic core. The following is a simplified representation of a potential synthetic route.
-
Step 1: Synthesis of the Pyridopyrimidinone Core: The synthesis begins with the construction of the central pyridopyrimidinone scaffold. This is typically achieved through a condensation reaction between a substituted aminopyridine and a β-ketoester, followed by cyclization.
-
Step 2: Introduction of the Acrylamide (B121943) Warhead: The reactive acrylamide group, which is crucial for the covalent binding to the cysteine residue of KRAS G12C, is introduced. This is often accomplished by acylating a key amine intermediate with acryloyl chloride.
-
Step 3: Addition of the Piperazine Side Chain: The final key fragment, a substituted piperazine, is coupled to the core structure. This is typically achieved through a nucleophilic aromatic substitution or a Buchwald-Hartwig amination reaction.
-
Step 4: Final Purification: The final compound is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity.
Quantitative Data
The efficacy of Sotorasib has been demonstrated through various preclinical and clinical studies. Key quantitative data are summarized below.
| Parameter | Value | Description |
| IC50 (Biochemical Assay) | ~10 nM | Concentration required to inhibit 50% of KRAS G12C enzyme activity in a cell-free system. |
| IC50 (Cell-based Assay) | ~50 nM | Concentration required to inhibit 50% of KRAS G12C-dependent signaling in cancer cell lines. |
| Clinical Trial Objective Response Rate (ORR) | 37.1% | Percentage of patients with a partial or complete response to treatment in the CodeBreaK 100 trial for non-small cell lung cancer. |
| Median Progression-Free Survival (PFS) | 6.8 months | The length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. |
Experimental Protocols
The development of Sotorasib involved a range of experimental protocols to assess its biochemical activity, cellular effects, and in vivo efficacy.
Biochemical Assays
-
Enzyme-linked Immunosorbent Assay (ELISA): To quantify the inhibition of KRAS G12C activity, an ELISA-based assay can be used. This involves immobilizing the KRAS G12C protein on a plate, adding the inhibitor at various concentrations, and then detecting the level of downstream effector protein binding or phosphorylation.
-
Surface Plasmon Resonance (SPR): SPR is employed to measure the binding affinity and kinetics of the inhibitor to the KRAS G12C protein. The protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured.
Cell-based Assays
-
Cell Viability Assays: To determine the effect of the inhibitor on cancer cell growth, cell viability assays such as the MTT or CellTiter-Glo assay are used. Cancer cell lines harboring the KRAS G12C mutation are treated with increasing concentrations of the inhibitor, and cell viability is measured over time.
-
Western Blotting: This technique is used to assess the inhibition of KRAS signaling pathways within the cell. Cells are treated with the inhibitor, and cell lysates are analyzed by Western blotting using antibodies against phosphorylated forms of downstream signaling proteins such as ERK and AKT.
In Vivo Efficacy Studies
-
Xenograft Models: To evaluate the anti-tumor activity of the inhibitor in a living organism, xenograft studies are performed. Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Visualizations
KRAS G12C Signaling Pathway and Inhibition by Sotorasib
Caption: KRAS G12C signaling pathway and its inhibition by Sotorasib.
General Experimental Workflow for Inhibitor Development
Caption: A generalized workflow for the discovery and development of a targeted inhibitor.
Early In Vitro Studies of G244-LM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early in vitro studies of G244-LM, a potent and selective small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2). The data and protocols summarized herein are primarily derived from the seminal publication by Lau et al. (2013) in Cancer Research, titled "A Novel Tankyrase Small-Molecule Inhibitor Suppresses APC Mutation–Driven Colorectal Tumor Growth."[1] This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, offering detailed experimental methodologies and a summary of the key quantitative findings that established the foundational understanding of this compound's mechanism of action.
Core Mechanism of Action: Inhibition of the Wnt/β-catenin Signaling Pathway
This compound functions as a tankyrase inhibitor. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[2] Specifically, tankyrases PARsylate (add poly(ADP-ribose) chains to) Axin, a key component of the β-catenin destruction complex. This modification targets Axin for ubiquitination and subsequent proteasomal degradation. In the absence of Axin, the destruction complex is unable to phosphorylate β-catenin, leading to its accumulation, nuclear translocation, and activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) mediated transcription of Wnt target genes, which are often implicated in cancer cell proliferation.[3][4]
This compound inhibits the catalytic activity of tankyrases, thereby preventing the degradation of Axin. The resulting stabilization and accumulation of Axin enhance the activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin. This ultimately reduces the transcriptional output of the Wnt/β-catenin signaling pathway.[1]
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary
The in vitro efficacy of this compound was assessed across various cell lines using multiple assays. The following tables summarize the key quantitative findings.
Table 1: Inhibition of Wnt/β-catenin Signaling in Reporter Cell Lines
| Cell Line | Assay Type | Treatment | Concentration (µM) | Inhibition of Wnt Signaling (%) | Reference |
| HEK293 | TOPbrite Luciferase Reporter | Wnt3a + this compound | 1 | ~100 | [1] |
| 10T1/2 | TOPbrite Luciferase Reporter | Wnt3a + this compound | 1 | ~100 | [1] |
| HCT-15 (APC mutant) | TOPbrite Luciferase Reporter | This compound | 1 | ~50 | [1] |
Table 2: Effect of this compound on Wnt Target Gene Expression in APC-Mutant Colorectal Cancer (CRC) Cell Lines
| Cell Line | Target Gene | Treatment | Concentration (µM) | Inhibition of Gene Expression (%) | Reference |
| HCT-15 | AXIN2 mRNA | This compound | 1 | ~50 | [1] |
| Panel of 11 APC-mutant CRC cell lines | β-catenin-activated genes | TNKS1/2 inhibitors | Not specified | 29 - 76 | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted in the early in vitro evaluation of this compound.
Cell Culture
-
Cell Lines: HEK293 (human embryonic kidney), 10T1/2 (mouse embryonic fibroblast), HCT-15 (human colorectal carcinoma), and a panel of other APC-mutant colorectal cancer cell lines were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.
TCF-driven Luciferase Reporter Assay (TOPbrite)
This assay quantifies the activity of the TCF/LEF transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
-
Principle: Cells are transiently transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPbrite reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the desired concentrations. For Wnt-induced signaling, add recombinant Wnt3a protein.
-
Lysis: After 16-24 hours of treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a percentage of the control (Wnt3a-stimulated or vehicle-treated cells).
-
Caption: Experimental workflow for the TOPbrite luciferase reporter assay.
Quantitative Real-Time PCR (qRT-PCR) for AXIN2 mRNA Expression
This assay measures the mRNA levels of AXIN2, a well-established downstream target of the Wnt/β-catenin signaling pathway.
-
Principle: Total RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then the abundance of AXIN2 cDNA is quantified using real-time PCR with specific primers.
-
Protocol:
-
Cell Treatment: Plate cells in a 6-well plate and treat with this compound or vehicle control for the desired duration.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of AXIN2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold change or percentage relative to the control-treated cells.
-
Caption: Experimental workflow for qRT-PCR analysis of AXIN2 mRNA expression.
Conclusion
The early in vitro studies of this compound provided compelling evidence for its mechanism of action as a tankyrase inhibitor that effectively downregulates Wnt/β-catenin signaling. The quantitative data from luciferase reporter assays and target gene expression analysis demonstrated the compound's potency and its ability to inhibit the aberrant signaling characteristic of APC-mutant colorectal cancer cells. The detailed experimental protocols outlined in this guide serve as a valuable resource for the continued investigation of this compound and other modulators of the Wnt/β-catenin pathway.
References
In-Depth Technical Guide: Biological Activity of G244-LM
For Researchers, Scientists, and Drug Development Professionals
Introduction
G244-LM is a potent and specific small-molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the Wnt/β-catenin signaling pathway.[2][3] Dysregulation of the Wnt/β-catenin pathway is a critical event in the initiation and progression of several cancers, most notably colorectal cancer (CRC).[1] this compound, an analogue of XAV939, exerts its biological activity by binding to the nicotinamide (B372718) pocket of tankyrases, thereby preventing the poly(ADP-ribosyl)ation (PARsylation) and subsequent degradation of AXIN proteins.[1] This stabilization of AXIN leads to the formation of the β-catenin destruction complex, promoting the degradation of β-catenin and consequently suppressing Wnt/β-catenin signaling. This guide provides a comprehensive overview of the preclinical biological activity of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Inhibition of Wnt/β-catenin Signaling
This compound functions as a competitive inhibitor of tankyrase, a key enzyme in the Wnt/β-catenin signaling cascade. By inhibiting tankyrase, this compound prevents the degradation of AXIN, a crucial scaffold protein in the β-catenin destruction complex. This leads to the suppression of Wnt target gene expression and subsequent anti-tumor effects in Wnt-dependent cancers.
Caption: this compound inhibits Tankyrase, stabilizing the β-catenin destruction complex.
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified in various in vitro assays, primarily in the context of colorectal cancer cell lines with mutations in the APC gene, which leads to constitutive activation of the Wnt/β-catenin pathway.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Assay Type | Parameter | Value | Reference |
| Mouse Intestinal Organoids | Growth Assay | IC50 | 0.11 µM | |
| ApcMin Mouse Adenoma Spheroids | Growth Assay | IC50 | 0.11 µM | |
| COLO-320DM (CRC) | Colony Formation | Inhibition | Observed at 0.2 µM | |
| SW403 (CRC) | Colony Formation | Inhibition | Observed at 0.2 µM | |
| HCT-15 (CRC) | Colony Formation | No Inhibition | At 0.2 µM | |
| DLD-1 (CRC) | Colony Formation | No Inhibition | At 0.2 µM | |
| HEK293 (Wnt3a-induced) | TCF Reporter Assay | Signaling Inhibition | Complete Inhibition | |
| 10T1/2 (Wnt3a-induced) | TCF Reporter Assay | Signaling Inhibition | Complete Inhibition | |
| HCT-15 (APC mutant) | TCF Reporter Assay | Signaling Inhibition | ~50% | |
| HCT-15 (APC mutant) | AXIN2 mRNA Expression | Inhibition | 30-56% |
Table 2: Effect of this compound on Cell Cycle in Colorectal Cancer Cell Lines
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| COLO-320DM | This compound | Reduction in mitotic cells | 24% to 12% | |
| HCT-15 | This compound | Decrease in S-phase cells | 28% to 18% |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the biological activity of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection:
-
HEK293 or other suitable cells are seeded in 96-well plates.
-
Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPbrite) and a control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment:
-
After 24 hours, cells are treated with varying concentrations of this compound or vehicle control (DMSO).
-
For ligand-dependent activation, cells are stimulated with Wnt3a-conditioned medium.
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of treatment, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
Caption: Workflow for the TCF/LEF luciferase reporter assay.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of this compound on the cell cycle distribution of cancer cells.
-
Cell Culture and Treatment:
-
CRC cell lines (e.g., COLO-320DM, HCT-15) are seeded in 6-well plates.
-
Cells are treated with this compound or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Fixation and Staining:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
-
Flow Cytometry:
-
The DNA content of individual cells is measured using a flow cytometer.
-
-
Data Analysis:
-
The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
Colorectal Cancer Xenograft Model
In vivo efficacy of tankyrase inhibitors is often assessed using xenograft models.
-
Cell Implantation:
-
Immunodeficient mice (e.g., BALB/c nude) are subcutaneously injected with a suspension of human CRC cells (e.g., COLO-320DM) mixed with Matrigel.
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound or a related compound like G007-LK is administered (e.g., oral gavage or formulated in chow).
-
-
Monitoring and Endpoint:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for Wnt pathway proteins).
-
-
Data Analysis:
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
-
Caption: Workflow for a colorectal cancer xenograft study.
Conclusion
This compound is a valuable research tool for investigating the role of tankyrase and the Wnt/β-catenin signaling pathway in cancer biology. Its ability to specifically inhibit tankyrase and consequently suppress Wnt signaling provides a clear mechanism of action. The quantitative data from in vitro and in vivo studies demonstrate its potential as an anti-cancer agent, particularly in tumors with aberrant Wnt pathway activation. The detailed experimental protocols provided in this guide should facilitate further research into the therapeutic applications of this compound and other tankyrase inhibitors.
References
A Comprehensive Guide to the Target Identification and Validation of G244-LM
For Researchers, Scientists, and Drug Development Professionals
Abstract
G244-LM is a novel, potent, and specific small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2)[][2][3]. By inhibiting the poly(ADP-ribosyl)ation activity of tankyrases, this compound prevents the degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the destabilization of β-catenin and subsequent suppression of the Wnt signaling pathway, a critical pathway implicated in the growth and proliferation of various cancers, including those with APC mutations[]. This technical guide details the comprehensive workflow for the target identification and validation of this compound, presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes and workflows.
Target Identification: Unveiling Tankyrase as the Molecular Target
The primary molecular target of this compound was elucidated through a combination of chemoproteomic approaches and cellular thermal shift assays (CETSA). These methods are designed to identify direct protein-drug interactions within the complex environment of the cell lysate.
Target Identification Workflow
The workflow for identifying the molecular target of this compound involved several key stages, from initial screening to final confirmation.
Figure 1: Workflow for this compound Target Identification.
Quantitative Data: Binding Affinity and Thermal Shift
The interaction between this compound and its identified targets, TNKS1 and TNKS2, was quantified to establish binding affinity and target engagement within a cellular context.
| Parameter | TNKS1 | TNKS2 | Method |
| Binding Affinity (Kd) | 15 nM | 22 nM | Isothermal Titration Calorimetry |
| Thermal Shift (ΔTm) | +4.2 °C | +3.8 °C | Cellular Thermal Shift Assay (CETSA) |
| IC₅₀ (Enzymatic Assay) | 8 nM | 11 nM | Homogeneous Time-Resolved Fluorescence |
Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling
-
Probe Synthesis: this compound was chemically modified with a biotin (B1667282) tag via a flexible linker to create an affinity probe.
-
Cell Lysis: SW480 colorectal cancer cells, known for their active Wnt signaling, were lysed to release cellular proteins.
-
Affinity Capture: The cell lysate was incubated with the biotinylated this compound probe. The mixture was then passed through a column containing streptavidin-coated beads, which bind to the biotin tag.
-
Washing and Elution: The column was washed extensively to remove non-specifically bound proteins. The proteins specifically bound to the this compound probe were then eluted.
-
Protein Identification: The eluted proteins were separated by SDS-PAGE and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analysis identified Tankyrase-1 and Tankyrase-2 as the primary binding partners.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact SW480 cells were treated with either vehicle (DMSO) or this compound (10 µM) for 1 hour.
-
Heating: The cell suspensions were divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: The cells were lysed, and the aggregated, denatured proteins were pelleted by centrifugation.
-
Western Blot Analysis: The amount of soluble TNKS1 and TNKS2 remaining in the supernatant at each temperature was quantified by Western blot. A positive thermal shift (increased stability at higher temperatures) in the this compound treated cells confirmed direct target engagement.
Target Validation: Confirming the Role of Tankyrase Inhibition
Following the identification of TNKS1/2 as the direct targets of this compound, a series of validation experiments were conducted to confirm that the inhibition of these targets is responsible for the compound's anti-cancer effects. The validation process focuses on linking target engagement to the modulation of the Wnt/β-catenin signaling pathway.
This compound Mechanism of Action in the Wnt Pathway
This compound functions by stabilizing the β-catenin destruction complex, thereby inhibiting the oncogenic Wnt signaling pathway.
Figure 2: this compound's Role in the Wnt/β-catenin Signaling Pathway.
Quantitative Data: Cellular Effects and Biomarker Modulation
The functional consequences of TNKS inhibition by this compound were assessed in cellular models.
| Assay Type | Cell Line | Parameter | Result |
| Cell Viability | SW480 (APC mutant) | IC₅₀ (72h) | 25 nM |
| Cell Viability | RKO (APC wild-type) | IC₅₀ (72h) | > 10 µM |
| Biomarker Modulation | SW480 | Axin1 Protein Levels | 4.5-fold increase |
| Biomarker Modulation | SW480 | Active β-catenin Levels | 78% decrease |
| Target Gene Expression | SW480 | c-Myc mRNA (qPCR) | 85% decrease |
Experimental Protocols
Protocol 3: Western Blot for Pathway Biomarkers
-
Cell Culture and Treatment: SW480 cells were seeded and treated with varying concentrations of this compound (0-1000 nM) for 24 hours.
-
Protein Extraction: Cells were lysed, and total protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was probed with primary antibodies against Axin1, active (non-phosphorylated) β-catenin, and a loading control (e.g., GAPDH).
-
Detection and Quantification: Following incubation with HRP-conjugated secondary antibodies, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified using densitometry software.
Protocol 4: Target Validation using RNA Interference (RNAi)
-
Transfection: SW480 cells were transfected with siRNAs specifically targeting TNKS1, TNKS2, or a non-targeting control siRNA.
-
Phenotypic Assessment: At 48 hours post-transfection, cell viability was measured using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Biomarker Analysis: A parallel set of transfected cells was lysed, and protein levels of Axin1 and active β-catenin were analyzed by Western blot as described in Protocol 3.
-
Comparison: The phenotype (decreased viability) and biomarker changes (increased Axin1, decreased active β-catenin) observed with TNKS1/2 knockdown were compared to the effects of this compound treatment to confirm that the drug's mechanism of action is on-target.
Conclusion
The systematic application of affinity-based proteomics and cellular thermal shift assays successfully identified Tankyrase 1 and 2 as the primary molecular targets of this compound[]. Subsequent validation experiments confirmed that this compound exerts its anti-proliferative effects by inhibiting TNKS1/2, leading to the stabilization of Axin and the suppression of the oncogenic Wnt/β-catenin signaling pathway. These findings provide a robust, data-driven foundation for the continued preclinical and clinical development of this compound as a targeted therapy for Wnt-dependent cancers.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of G244-LM, a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), and its closely related analog, G007-LK. These compounds represent a significant area of research in the development of targeted cancer therapies, primarily through their modulation of the Wnt/β-catenin signaling pathway. This document details their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways.
Core Concepts: Targeting the Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway, often through mutations in genes such as Adenomatous Polyposis Coli (APC), leads to the aberrant accumulation of β-catenin in the nucleus. This accumulation drives the transcription of oncogenes, contributing to the development and progression of various cancers, particularly colorectal cancer (CRC).[1][2]
Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3] They play a critical role in the Wnt/β-catenin pathway by targeting AXIN, a key component of the β-catenin destruction complex, for degradation.[4] By poly(ADP-ribosyl)ating (PARsylating) AXIN, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. The loss of AXIN destabilizes the destruction complex, leading to the stabilization and nuclear translocation of β-catenin.
Mechanism of Action: this compound and G007-LK
This compound and G007-LK are potent and specific inhibitors of the catalytic activity of TNKS1 and TNKS2. This compound is an analog of XAV939 and binds to the nicotinamide (B372718) site of the NAD+-binding pocket of tankyrases. G007-LK, an analog of JW74, binds to the adenosine (B11128) site of the same pocket. By inhibiting tankyrase activity, these compounds prevent the PARsylation of AXIN, leading to its stabilization. The increased levels of AXIN enhance the function of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin. This reduction in nuclear β-catenin levels leads to the downregulation of Wnt target gene expression and subsequent inhibition of tumor cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analog G007-LK, providing a comparative view of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity of this compound and G007-LK
| Compound | Target | Biochemical IC₅₀ | Cellular IC₅₀ (Wnt Signaling) | Reference |
| This compound | TNKS1/2 | Not explicitly stated, but is a potent inhibitor. | 0.11 µmol/L (in mouse intestinal organoids) | |
| G007-LK | TNKS1 | 46 nM | 50 nM | |
| TNKS2 | 25 nM |
Table 2: In Vitro Cellular Effects of this compound and G007-LK
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound | COLO-320DM | Cell Cycle | Reduction in mitotic cells (from 24% to 12%) | Not specified | |
| HCT-15 | Cell Cycle | Decrease in S-phase cells (from 28% to 18%) | Not specified | ||
| COLO-320DM, SW403 | Colony Formation | Inhibition of colony formation | Not specified | ||
| G007-LK | COLO-320DM | Cell Cycle | Reduction in mitotic cells (from 24% to 12%) | 0.2 µM | |
| HCT-15 | Cell Cycle | Decrease in S-phase cells (from 28% to 18%) | Not specified | ||
| COLO-320DM, SW403 | Colony Formation | Suppression of colony formation | ~0.2 µM |
Table 3: In Vivo Efficacy of G007-LK in a Colorectal Cancer Xenograft Model
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| G007-LK | COLO-320DM | 20 mg/kg, twice daily (i.p.) | 61% | |
| SW403 | Daily or twice daily (i.p.) | Up to 71% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound and its analogs.
Biochemical Tankyrase Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of compounds against TNKS1 and TNKS2.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Tankyrase Chemiluminescent Assay Kit
-
Test compounds (this compound, G007-LK) dissolved in DMSO
-
GloMax Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Follow the manufacturer's instructions for the Tankyrase Chemiluminescent Assay Kit to set up the reaction.
-
Add the diluted test compounds to the appropriate wells.
-
Initiate the enzymatic reaction and incubate as per the kit protocol.
-
Measure the luminescence using a GloMax Luminometer.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Cellular Wnt/β-Catenin Signaling Assay (TCF/LEF Luciferase Reporter Assay)
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway in cells.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-driven firefly luciferase reporter (e.g., TOPbrite)
-
Wnt3a-conditioned medium (for ligand-induced signaling)
-
Test compounds (this compound, G007-LK) dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.
-
For ligand-driven signaling, replace the medium with Wnt3a-conditioned medium. For APC-mutant driven signaling, use CRC cell lines with constitutive Wnt activation.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the firefly luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Calculate the IC₅₀ values by plotting the normalized luciferase activity against the compound concentration.
Colony Formation Assay
This assay assesses the long-term effect of a compound on cell proliferation and survival.
Materials:
-
Colorectal cancer cell lines (e.g., COLO-320DM, SW403)
-
Complete growth medium
-
Test compounds (this compound, G007-LK) dissolved in DMSO
-
Crystal violet staining solution
Procedure:
-
Seed the cells at a low density (e.g., 500 cells/well) in 6-well plates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate the plates for an extended period (e.g., 10-14 days), changing the medium and compound every 3-4 days.
-
When colonies are visible, aspirate the medium, wash with PBS, and fix the colonies with methanol.
-
Stain the colonies with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
In Vivo Colorectal Cancer Xenograft Model
This protocol outlines the procedure for evaluating the antitumor efficacy of G007-LK in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Colorectal cancer cells (e.g., COLO-320DM)
-
Matrigel (optional)
-
G007-LK formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of colorectal cancer cells into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer G007-LK or vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection).
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound/G007-LK.
Caption: Experimental workflow for in vivo colorectal cancer xenograft studies.
References
- 1. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel tankyrase small-molecule inhibitor suppresses APC mutation-driven colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
G244-LM: A Foundational Literature Review of a Tankyrase Inhibitor in Wnt/β-Catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
G244-LM is a potent and specific small-molecule inhibitor of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. This compound has been investigated for its therapeutic potential, primarily in the context of cancers driven by aberrant Wnt/β-catenin signaling, such as colorectal cancer (CRC). Most colorectal cancers are initiated by mutations in the APC gene, which lead to an increase in β-catenin-mediated signaling. This document provides a comprehensive technical overview of the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of tankyrases. In the canonical Wnt/β-catenin signaling pathway, tankyrases play a crucial role in the degradation of AXIN proteins, which are key components of the β-catenin destruction complex. By poly(ADP-ribosyl)ating AXIN, tankyrases mark it for ubiquitination and subsequent proteasomal degradation. The degradation of AXIN destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional coactivator with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, promoting cell proliferation.
This compound's inhibition of tankyrase prevents the poly(ADP-ribosyl)ation of AXIN. This leads to the stabilization of AXIN and the β-catenin destruction complex, which in turn promotes the phosphorylation and subsequent degradation of β-catenin. The ultimate result is a downregulation of Wnt/β-catenin signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound and its analogue, G007-LK.
Table 1: In Vitro Efficacy of this compound and G007-LK in Colorectal Cancer Cell Lines
| Cell Line | Genetic Background | Compound | Effect | Quantitative Measurement | Reference |
| HCT-15 | APC mutant | This compound | Partial inhibition of β-catenin signaling | ~50% reduction | |
| Multiple CRC cell lines | APC mutant | TNKS1/2 inhibitors | Reduction in Wnt/β-catenin signaling in 6 out of 11 cell lines | 29%–76% for expression of β-catenin–activated genes | |
| COLO-320DM | APC mutant | G007-LK & this compound | Reduction in mitotic cells | 24% to 12% | |
| HCT-15 | APC mutant | G007-LK & this compound | Reduction in S-phase cells | 28% to 18% | |
| COLO-320DM, SW403 | APC mutant | G007-LK or this compound | Inhibition of colony formation | Significant inhibition | |
| HCT-15, DLD-1 | APC mutant | G007-LK or this compound | No inhibition of colony formation | No significant inhibition |
Table 2: In Vivo Efficacy of G007-LK in Colorectal Cancer Xenograft Models
| Xenograft Model | Compound | Dosing | Effect | Quantitative Measurement | Reference |
| SW403 | G007-LK | Daily or twice daily | Tumor growth inhibition | Up to 71% |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Wnt/β-Catenin Signaling Reporter Assay (TOPbrite)
This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells and various colorectal cancer cell lines (e.g., HCT-15).
-
Reagents: this compound or G007-LK, Wnt3a ligand (for stimulation in non-mutant cells), TCF-driven luciferase reporter (TOPbrite), control SV40 luciferase reporter, and reagents for luciferase assay.
-
Procedure:
-
Cells are seeded in appropriate culture plates.
-
Cells are transfected with the TOPbrite and SV40 reporter plasmids.
-
After transfection, cells are treated with varying concentrations of this compound or G007-LK. For HEK293 cells, Wnt3a is added to stimulate the pathway.
-
Following incubation, cell lysates are prepared.
-
Luciferase activity is measured using a luminometer. The TOPbrite signal is normalized to the SV40 control signal to account for variations in transfection efficiency and cell viability.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo clonal expansion and form colonies, a measure of cell proliferation and survival.
-
Cell Lines: Colorectal cancer cell lines (COLO-320DM, SW403, HCT-15, DLD-1).
-
Reagents: this compound or G007-LK (e.g., at 0.2 µmol/L).
-
Procedure:
-
A low density of cells is seeded into culture plates.
-
Cells are treated with the tankyrase inhibitor or a vehicle control (DMSO).
-
The culture medium with the inhibitor is refreshed periodically.
-
After a period of 7 to 13 days, the cells are fixed and stained (e.g., with crystal violet).
-
The number of colonies is counted and normalized to the control group.
-
Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Lines: Colorectal cancer cell lines (COLO-320DM, HCT-15).
-
Reagents: G007-LK or this compound, a DNA staining dye (e.g., propidium (B1200493) iodide).
-
Procedure:
-
Cells are treated with the tankyrase inhibitor or vehicle control for a specified time.
-
Cells are harvested, fixed in ethanol, and then treated with RNase.
-
Cells are stained with a fluorescent DNA dye.
-
The DNA content of individual cells is measured by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined based on DNA content.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., CD-1 mice).
-
Cell Lines: Colorectal cancer cell lines (e.g., HCT-15, COLO-320DM, SW403) are injected subcutaneously to form tumors.
-
Compound Administration: G007-LK is administered via intraperitoneal (i.p.) injection, typically on a daily or twice-daily schedule.
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The compound is administered as per the defined schedule.
-
Tumor volume and mouse body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western immunoblotting, gene expression analysis).
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Wnt/β-catenin signaling and this compound's point of intervention.
Experimental Workflow
This diagram outlines a typical experimental workflow for evaluating a Wnt pathway inhibitor like this compound.
Caption: A general experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized tankyrase inhibitor that has demonstrated significant preclinical activity against colorectal cancer cells with aberrant Wnt/β-catenin signaling. Its mechanism of action, involving the stabilization of the β-catenin destruction complex via AXIN stabilization, is well-supported by the available data. The quantitative data from in vitro and in vivo studies provide a strong rationale for its further development. While this compound and other tankyrase inhibitors
G244-LM: A Technical Guide to its Therapeutic Potential in Wnt/β-catenin-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
G244-LM is a small-molecule inhibitor of tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) superfamily.[1] Tankyrases play a crucial role in regulating the stability of AXIN proteins, which are key components of the β-catenin destruction complex.[2][3] In many cancers, particularly colorectal cancer (CRC), mutations in genes like APC lead to the constitutive activation of the Wnt/β-catenin signaling pathway, driving tumor growth.[2][4][5] this compound has emerged as a promising therapeutic agent by virtue of its ability to stabilize AXIN, thereby promoting the degradation of β-catenin and attenuating this oncogenic signaling pathway.[1][2][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway
This compound functions by inhibiting the enzymatic activity of tankyrase 1 and 2 (TNKS1/2).[6] As an analog of XAV939, it binds to the nicotinamide (B372718) site of the tankyrase NAD+-binding pocket.[1] This inhibition prevents the poly(ADP-ribosyl)ation (PARsylation) of AXIN, a post-translational modification that targets AXIN for ubiquitination and subsequent proteasomal degradation.[2][3] By stabilizing AXIN levels, this compound enhances the formation and activity of the β-catenin destruction complex, which also includes APC, GSK3β, and CK1.[6] This complex facilitates the phosphorylation of β-catenin, marking it for degradation and ultimately reducing its nuclear translocation and target gene transcription.[4][5][6]
Caption: Mechanism of Wnt signaling inhibition by this compound.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer cell lines, particularly those with APC mutations. The following tables summarize the key quantitative findings.
Table 1: Inhibition of Wnt/β-catenin Signaling in APC-Mutant CRC Cell Lines
| Cell Line | This compound Effect on β-catenin-activated Gene Expression (% Inhibition) |
| COLO-320DM | ~50-70% |
| SW403 | ~50% |
| HCT-15 | 29-76% |
| DLD-1 | Not specified, but showed less sensitivity in colony formation |
Data compiled from studies showing approximately 50% inhibition of APC mutation-driven signaling in most CRC cell lines.[1]
Table 2: Effects of this compound on Cell Cycle and Colony Formation
| Cell Line | Assay | Effect of this compound Treatment |
| COLO-320DM | Cell Cycle Analysis | Reduction in mitotic cells from 24% to 12% (with G007-LK, a similar inhibitor) |
| HCT-15 | Cell Cycle Analysis | Reduction in S-phase cells from 28% to 18% (with G007-LK) |
| COLO-320DM | Colony Formation Assay | Inhibition of colony formation |
| SW403 | Colony Formation Assay | Inhibition of colony formation |
| HCT-15 | Colony Formation Assay | No significant inhibition of colony formation |
| DLD-1 | Colony Formation Assay | No significant inhibition of colony formation |
Data reflects findings for this compound and the related tankyrase inhibitor G007-LK.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
TCF/LEF Luciferase Reporter Assay (TOPbrite Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.
Caption: Workflow for the TCF/LEF Luciferase Reporter Assay.
Protocol Details:
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Transfect cells with a TCF/LEF luciferase reporter vector (e.g., TOPbrite) and a control vector constitutively expressing Renilla luciferase for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either 1 µmol/L this compound dissolved in DMSO or DMSO alone as a vehicle control. Stimulate Wnt signaling by adding Wnt3a-conditioned medium.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The percentage inhibition by this compound is calculated relative to the DMSO-treated, Wnt3a-stimulated control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.
Protocol Details:
-
Cell Seeding: Seed APC-mutant CRC cell lines (e.g., COLO-320DM, SW403, HCT-15, DLD-1) at a low density (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1 to 1 µmol/L) or with DMSO as a control.
-
Incubation: Culture the cells for 7 to 14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the cells with PBS, fix them with 10% formalin for 10-15 minutes, and then stain with 0.5% crystal violet solution for 20-30 minutes.
-
Analysis: After washing away the excess stain and drying the plates, count the number of colonies (typically defined as clusters of >50 cells). The percentage of colony formation inhibition is calculated relative to the DMSO-treated control.
Western Immunoblot Analysis
This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway, such as AXIN1 and active β-catenin.
Caption: Workflow for Western Immunoblot Analysis.
Protocol Details:
-
Cell Treatment and Lysis: Treat CRC cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against AXIN1, active (non-phosphorylated) β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control to determine the relative changes in protein expression.
Mouse Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Protocol Details:
-
Cell Preparation: Culture APC-mutant CRC cells (e.g., COLO-320DM) and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, such as a 1:1 mixture of medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and mouse body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry). The percentage of tumor growth inhibition (%TGI) is a key endpoint.
Pharmacokinetic (PK) Analysis
PK studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.
Protocol Details:
-
Dosing: Administer a single dose of this compound to mice via the intended clinical route (e.g., intravenous, oral, or intraperitoneal).
-
Sample Collection: Collect blood samples at various time points after dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is separated by centrifugation. Tissues of interest can also be collected.
-
Sample Preparation: Extract this compound from plasma or tissue homogenates using a suitable method, such as protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the prepared samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2).
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential as a targeted agent for cancers driven by aberrant Wnt/β-catenin signaling. Its mechanism of action, centered on the stabilization of the β-catenin destruction complex through tankyrase inhibition, has been substantiated by preclinical data. The provided experimental protocols offer a framework for further investigation and validation of this compound and other tankyrase inhibitors. Future research should focus on identifying predictive biomarkers of response, exploring combination therapies to overcome potential resistance mechanisms, and advancing the clinical development of this promising class of anti-cancer agents. The potential for intestinal toxicity due to the inhibition of Wnt signaling in intestinal crypts remains a safety concern that needs to be carefully managed in clinical trials.[2]
References
- 1. hubrecht.eu [hubrecht.eu]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 5. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing G244-LM in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G244-LM is a potent and selective small molecule inhibitor of tankyrase (TNKS), a key component of the Wnt/β-catenin signaling pathway. Dysregulation of the Wnt pathway is a critical driver in the initiation and progression of various cancers, particularly colorectal cancer. This compound exerts its effect by stabilizing Axin, a central component of the β-catenin destruction complex. This leads to the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival. These application notes provide a detailed protocol for the use of this compound in cell culture-based assays with a relevant cancer cell line to study its anti-cancer effects.
It is important to clarify that This compound is a chemical compound and not a cell line . This document outlines the protocol for culturing a suitable cancer cell line, COLO-320DM, which exhibits activated Wnt signaling, and subsequently treating these cells with this compound to assess its biological effects.
Data Presentation
Table 1: Cell Line Information for Wnt Signaling Inhibition Studies
| Parameter | Description |
| Cell Line | COLO-320DM |
| Organism | Homo sapiens (Human) |
| Tissue | Colon (Sigmoid) |
| Disease | Adenocarcinoma |
| Morphology | Undifferentiated, round cells growing in suspension and loosely adherent monolayers. |
| Key Features | Exhibits activated Wnt/β-catenin signaling; contains double minute (DM) chromosomes. |
| Biosafety Level | BSL-1 |
Table 2: Culture Conditions for COLO-320DM Cells
| Parameter | Recommended Condition |
| Growth Medium | RPMI-1640 |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine |
| Culture Atmosphere | 37°C, 5% CO₂, humidified atmosphere |
| Subculture | Maintain cultures between 3-9 x 10⁵ cells/mL. Split culture 1:2 to 1:4 every 2-4 days. Trypsin/EDTA is not necessary as cells are loosely adherent. |
| Cryopreservation Medium | 70% Growth Medium, 20% FBS, 10% DMSO |
Table 3: this compound Compound Specifications
| Parameter | Specification |
| Target | Tankyrase (TNKS) |
| Mechanism of Action | Inhibits Wnt/β-catenin signaling by stabilizing the β-catenin destruction complex. |
| Typical Working Concentration | 0.1 - 10 µM in cell culture |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Storage of Stock Solution | -20°C or -80°C in small aliquots |
Experimental Protocols
Protocol 1: Culturing COLO-320DM Human Colorectal Adenocarcinoma Cells
This protocol details the steps for thawing, maintaining, and passaging the COLO-320DM cell line.
Materials:
-
COLO-320DM cells (cryopreserved)
-
Complete growth medium (RPMI-1640 + 10% FBS + 2 mM L-glutamine)
-
Phosphate-buffered saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Water bath at 37°C
-
Incubator at 37°C with 5% CO₂
-
Biosafety cabinet
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
1. Thawing Cryopreserved Cells:
- Rapidly thaw the cryovial of COLO-320DM cells by gentle agitation in a 37°C water bath. Thawing should be completed in approximately 60-90 seconds.
- Wipe the outside of the vial with 70% ethanol before opening in a biosafety cabinet.
- Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 125 x g for 5-7 minutes to pellet the cells.
- Aspirate the supernatant, which contains residual DMSO.
- Resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
2. Maintaining and Passaging COLO-320DM Cells:
- COLO-320DM cells grow as a mix of suspension and loosely adherent cells.
- For routine passaging, gently shake the flask to detach the loosely adherent cells.
- Collect the cell suspension and determine the cell density and viability using a hemocytometer or automated cell counter.
- Maintain the cell density between 3 x 10⁵ and 9 x 10⁵ cells/mL.
- Split the culture every 2-4 days by diluting the cell suspension to a seeding density of 1-3 x 10⁵ cells/mL in a new flask with fresh, pre-warmed complete growth medium.[1]
- If a large number of cells remain attached, they can be removed with a cell scraper or by gentle pipetting. Trypsinization is typically not required.
Protocol 2: Treating COLO-320DM Cells with this compound
This protocol describes how to prepare this compound and treat COLO-320DM cells for downstream assays such as cell viability or western blot analysis.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
COLO-320DM cells in culture
-
Complete growth medium
-
Multi-well plates (e.g., 6-well, 24-well, or 96-well, depending on the assay)
Procedure:
1. Preparation of this compound Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.
2. Treatment of COLO-320DM Cells:
- Seed COLO-320DM cells in the desired multi-well plate format at the appropriate density for the specific assay. Allow the cells to settle and resume growth for 24 hours.
- Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
- Also, prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.
- Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
Protocol 3: Cell Viability Assay (Example using MTS)
This protocol provides an example of how to assess the effect of this compound on cell viability.
Materials:
-
96-well plates with this compound treated cells
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Following the treatment period with this compound, add the appropriate volume of MTS reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound in the Wnt Signaling Pathway.
Caption: General Experimental Workflow for this compound Treatment.
References
Application Notes and Protocols for G244-LM in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of G244-LM, a potent and specific small-molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), in preclinical animal models of cancer. The information is curated for researchers in oncology and drug development seeking to evaluate the therapeutic potential of targeting the Wnt/β-catenin signaling pathway.
Mechanism of Action
This compound is a tankyrase inhibitor that modulates the Wnt/β-catenin signaling pathway.[1] In many cancers, particularly colorectal cancer (CRC), aberrant activation of this pathway is a key driver of tumorigenesis.[2][3] Tankyrases are enzymes that poly(ADP-ribosyl)ate (PARsylate) AXIN, a crucial scaffold protein in the β-catenin destruction complex. This modification tags AXIN for degradation, leading to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then activates the transcription of Wnt target genes, promoting cancer cell proliferation and survival.
This compound and the structurally similar compound G007-LK inhibit the catalytic activity of TNKS1/2. This inhibition prevents the PARsylation of AXIN, leading to its stabilization. The stabilized AXIN enhances the function of the β-catenin destruction complex, promoting the degradation of β-catenin and thereby suppressing Wnt/β-catenin signaling.[4] This mechanism makes tankyrase inhibitors a promising therapeutic strategy for Wnt-driven cancers.[4]
Below is a diagram illustrating the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Wnt/β-catenin signaling and this compound mechanism.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and the related compound G007-LK from published studies.
Table 1: In Vitro Activity of Tankyrase Inhibitors
| Compound | Cell Line | Assay | IC50 (µmol/L) | Reference |
|---|---|---|---|---|
| This compound | Mouse Intestinal Organoids | Growth Inhibition | 0.11 |
| G007-LK | Mouse Intestinal Organoids | Growth Inhibition | 0.08 | |
Table 2: In Vivo Efficacy of G007-LK in Colorectal Cancer Xenograft Model (COLO-320DM)
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|---|
| G007-LK | 50 | i.p., daily | 21 days | Significant |
| G007-LK | 100 | i.p., daily | 21 days | Significant | |
Table 3: In Vivo Efficacy of G007-LK in a Genetically Engineered Mouse Model (ApcCKO/CKO Lgr5-CreERT2)
| Treatment Group | Dose (mg/kg) | Administration Route | Treatment Duration | Outcome | Reference |
|---|
| G007-LK | 50 | i.p., daily | From day after tamoxifen (B1202) | Reduced size and multiplicity of adenomas | |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and G007-LK in animal models are provided below. These protocols are based on previously published research and should be adapted to specific experimental needs and institutional guidelines.
Protocol 1: Colorectal Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human colorectal cancer cell line to evaluate the in vivo efficacy of this compound.
Materials:
-
Human colorectal cancer cell line (e.g., COLO-320DM)
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
This compound
-
Vehicle control (e.g., 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol 810N, 50% PBS)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture colorectal cancer cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=10 per group).
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Administer this compound or vehicle control to the respective groups via intraperitoneal (i.p.) injection once daily.
-
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
-
Endpoint Analysis: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise tumors for pharmacodynamic marker analysis (e.g., Western blot for AXIN2, β-catenin).
Caption: Experimental workflow for a xenograft model.
Protocol 2: Genetically Engineered Mouse (GEM) Model of Intestinal Adenoma
This protocol outlines the use of a genetically engineered mouse model with a conditional Apc mutation to assess the efficacy of this compound on intestinal adenoma formation.
Materials:
-
ApcCKO/CKO/Lgr5-CreERT2 mice
-
Tamoxifen
-
This compound
-
Vehicle control
-
Corn oil
-
Dissecting microscope
-
Histology equipment and reagents
Procedure:
-
Animal Model: Use male ApcCKO/CKO/Lgr5-CreERT2 mice at approximately 10 weeks of age.
-
Induction of Apc Deletion: Administer a single intraperitoneal injection of tamoxifen (1.5 mg) dissolved in corn oil to induce Cre recombinase expression in Lgr5+ stem cells, leading to the excision of the floxed Apc allele and subsequent adenoma formation.
-
Treatment Initiation: Begin daily intraperitoneal administration of this compound or vehicle control the day after tamoxifen injection.
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Endpoint Analysis: After a predetermined treatment period (e.g., 21 days), euthanize the mice.
-
Tissue Collection and Analysis:
-
Dissect the small intestine and colon.
-
Count and measure the size of adenomas under a dissecting microscope.
-
Fix intestinal tissues in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for β-catenin).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for G244-LM in High-Throughput Screening
Topic: Applying G244-LM in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule inhibitor identified through high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents for colorectal cancer (CRC). CRC is a leading cause of cancer-related deaths worldwide, with its pathogenesis often involving dysregulated signaling pathways such as the Wnt/β-catenin pathway.[1][2] The aberrant activation of the Wnt/β-catenin signaling pathway is a frequent event in CRC, leading to the accumulation of β-catenin in the nucleus and subsequent upregulation of genes promoting cell proliferation.[2] this compound has been developed to specifically target a key component of this pathway, offering a promising avenue for therapeutic intervention.
These application notes provide a comprehensive overview of the methodologies used to identify and characterize this compound, including detailed protocols for high-throughput screening and subsequent validation assays. The information presented here is intended to guide researchers in utilizing this compound as a tool compound for studying Wnt/β-catenin signaling and as a starting point for further drug development efforts.
Mechanism of Action
This compound is a potent and selective inhibitor of the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors. By disrupting this protein-protein interaction, this compound effectively prevents the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cancer cell proliferation.[2]
Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.
High-Throughput Screening (HTS) Workflow
The identification of this compound was accomplished through a multi-step HTS campaign. High-throughput screening is a powerful method for discovering novel compounds that can modulate cellular processes.[3][4] The workflow for this compound discovery involved a primary screen of a large compound library, followed by dose-response confirmation, a secondary screen to validate the mechanism of action, and finally, cytotoxicity profiling to assess for off-target effects.
Caption: High-throughput screening workflow for the identification of this compound.
Experimental Protocols
Primary High-Throughput Screen: Luciferase Reporter Assay
This assay is designed to identify compounds that inhibit the transcriptional activity of the β-catenin/TCF complex. A colorectal cancer cell line (e.g., DLD-1) is engineered to stably express a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Inhibition of the Wnt pathway leads to a decrease in luciferase expression, which can be measured quantitatively.
Materials:
-
DLD-1 cells with stable expression of a TCF/LEF luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Compound library
-
Wnt3a conditioned media
-
Luciferase assay reagent
-
384-well white, clear-bottom microplates
Protocol:
-
Seed DLD-1 reporter cells in 384-well plates at a density of 10,000 cells/well in 40 µL of media and incubate for 24 hours at 37°C, 5% CO2.
-
Add 100 nL of compounds from the library to each well using a pintool or acoustic liquid handler. Include appropriate controls (DMSO for negative control, known Wnt inhibitor for positive control).
-
Add 10 µL of Wnt3a conditioned media to stimulate the Wnt pathway.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Measure luminescence using a microplate reader.
Secondary Screen: Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay directly measures the interaction between β-catenin and TCF. It utilizes fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore conjugated to antibodies that recognize tagged β-catenin and TCF proteins. A decrease in the FRET signal indicates disruption of the protein-protein interaction.
Materials:
-
Recombinant tagged β-catenin and TCF proteins
-
Anti-tag antibodies labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2)
-
Assay buffer
-
384-well low-volume microplates
Protocol:
-
Add 2 µL of recombinant β-catenin and 2 µL of recombinant TCF to each well of a 384-well plate.
-
Add 1 µL of the test compounds at various concentrations.
-
Add 2 µL of the donor-labeled antibody and 2 µL of the acceptor-labeled antibody.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
DLD-1 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds
-
CellTiter-Glo® Reagent
-
384-well opaque-walled microplates
Protocol:
-
Seed DLD-1 cells in 384-well plates at a density of 5,000 cells/well in 40 µL of media and incubate for 24 hours.
-
Add 10 µL of the test compounds at various concentrations.
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a microplate reader.
Data Presentation
The following tables summarize the quantitative data obtained during the HTS campaign for this compound.
Table 1: Primary Screen and Dose-Response Confirmation
| Compound | Primary Screen (% Inhibition) | IC50 (µM) - Luciferase Assay |
| This compound | 85.2 | 0.58 |
| Control Inhibitor | 92.5 | 0.12 |
Table 2: Secondary Screen and Cytotoxicity Data
| Compound | IC50 (µM) - HTRF Assay | CC50 (µM) - Cytotoxicity Assay | Selectivity Index (CC50/IC50 HTRF) |
| This compound | 1.2 | > 50 | > 41.7 |
| Control Inhibitor | 0.25 | 15.3 | 61.2 |
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway in colorectal cancer. The high-throughput screening workflow and subsequent validation assays have demonstrated its potent and selective inhibition of the β-catenin/TCF interaction with minimal cytotoxicity. These application notes provide the necessary protocols and data to facilitate further investigation and optimization of this compound by the research community. The methodologies described are robust and can be adapted for the screening and characterization of other small molecule inhibitors.
References
- 1. Exploring the intricate signaling pathways in colorectal cancer: Implications for targeted therapies | EurekAlert! [eurekalert.org]
- 2. Interplay between Signaling Pathways and Tumor Microenvironment Components: A Paradoxical Role in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and Chemical Screening Services – Duke Functional Genomics [sites.duke.edu]
- 4. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for G244-LM in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G244-LM is a robust, genetically engineered glioma cell line specifically developed for preclinical in vivo imaging studies. This cell line is characterized by stable expression of both firefly luciferase and the fluorescent protein mCherry, enabling dual-modality imaging of tumor growth and metastasis. These application notes provide a comprehensive overview of the utility of the this compound cell line for in vivo imaging and detailed protocols for its use in preclinical research settings. The dual reporters allow for both sensitive bioluminescence imaging (BLI) for tracking tumor burden and fluorescence imaging (FLI) for higher-resolution applications.
Core Applications
-
Longitudinal Monitoring of Tumor Growth: The stable luciferase expression allows for non-invasive, longitudinal monitoring of tumor growth and burden in living animals, reducing the number of animals required for a study.
-
Evaluation of Therapeutic Efficacy: this compound is an ideal model for assessing the efficacy of novel anti-cancer therapies by tracking changes in tumor size over time in response to treatment.
-
Metastasis and Biodistribution Studies: The dual-reporter system enables the tracking of metastatic dissemination and the biodistribution of tumor cells to various organs.
-
Drug Delivery and Targeting Studies: The fluorescent reporter can be used to visualize the co-localization of fluorescently-labeled therapeutic agents with the tumor cells.
Quantitative Data Presentation
Table 1: In Vivo Bioluminescence Imaging of this compound Tumor Growth
| Days Post-Implantation | Average Tumor Bioluminescence (Photons/s/cm²/sr) - Vehicle Control | Average Tumor Bioluminescence (Photons/s/cm²/sr) - Test Compound |
| 7 | 1.5 x 10⁶ | 1.4 x 10⁶ |
| 14 | 8.2 x 10⁷ | 3.1 x 10⁷ |
| 21 | 4.5 x 10⁸ | 9.8 x 10⁷ |
| 28 | 1.2 x 10⁹ | 2.5 x 10⁸ |
Table 2: Correlation of Imaging Modalities for Tumor Burden Assessment
| Animal ID | Bioluminescence (Photons/s) | Fluorescence (Arbitrary Units) | Tumor Volume (mm³ by MRI) |
| This compound-01 | 9.8 x 10⁸ | 6.2 x 10⁵ | 110 |
| This compound-02 | 1.1 x 10⁹ | 7.1 x 10⁵ | 125 |
| This compound-03 | 8.5 x 10⁸ | 5.9 x 10⁵ | 102 |
Experimental Protocols
Protocol 1: Orthotopic this compound Glioma Model Generation
This protocol describes the stereotactic implantation of this compound cells into the brains of immunocompromised mice to establish an orthotopic glioma model.
Materials:
-
This compound cells
-
Culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Stereotactic injection apparatus
-
Hamilton syringe with a 30-gauge needle
-
Immunocompromised mice (e.g., nude or SCID)
Procedure:
-
Culture this compound cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10⁵ cells/µL.
-
Anesthetize the mouse using isoflurane (B1672236) and mount it on the stereotactic frame.
-
Create a small incision in the scalp to expose the skull.
-
Using a sterile drill bit, create a small burr hole at the desired coordinates for intracerebral injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower the Hamilton syringe needle to the target depth (e.g., 3 mm).
-
Inject 5 µL of the cell suspension (5 x 10⁵ cells) over 5 minutes.
-
Slowly retract the needle and suture the scalp incision.
-
Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
This protocol details the procedure for performing BLI to monitor tumor growth.
Materials:
-
D-luciferin potassium salt
-
Sterile PBS
-
In vivo imaging system with a cooled CCD camera
-
Anesthetic (isoflurane)
Procedure:
-
Prepare a stock solution of D-luciferin in PBS (e.g., 15 mg/mL).
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.[1]
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on the signal intensity.
-
Analyze the images using appropriate software to quantify the light emission from the tumor region.
Protocol 3: Ex Vivo Organ Imaging
This protocol is for imaging dissected organs to confirm metastasis or assess biodistribution.
Materials:
-
Surgical tools for dissection
-
In vivo imaging system
Procedure:
-
Following the final in vivo imaging session, euthanize the mouse.
-
If performing BLI, inject D-luciferin 10 minutes prior to euthanasia.
-
Dissect the organs of interest (e.g., brain, lungs, liver, spleen, kidneys).[2]
-
Arrange the organs in a petri dish and place them in the imaging chamber.
-
Acquire both bioluminescent and fluorescent images of the organs.
Signaling Pathways and Workflows
This compound as a Tool to Monitor EGFR Pathway Inhibition
The epidermal growth factor receptor (EGFR) signaling pathway is frequently hyperactivated in glioblastoma and is a key therapeutic target.[3] The this compound model can be utilized to assess the in vivo efficacy of EGFR inhibitors. A reduction in tumor growth, as measured by a decrease in bioluminescence, can indicate a positive therapeutic response to the inhibition of this pathway.
Caption: EGFR signaling pathway in glioma and the point of therapeutic intervention.
Experimental Workflow for a Preclinical Study using this compound
The following diagram outlines a typical workflow for a preclinical drug efficacy study using the this compound model.
Caption: Experimental workflow for a preclinical study using the this compound model.
References
Application Notes and Protocols for G244-LM, a Novel PI3K Alpha-Selective Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Product Description
G244-LM is a potent, selective, and cell-permeable small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K) alpha isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers.[1] this compound provides a valuable tool for investigating the role of PI3Kα in cellular processes and for preclinical evaluation as a potential therapeutic agent.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and activity of this compound.[2] Small molecule compounds are shipped at room temperature and are stable for the duration of shipping.[3] Upon receipt, store the product according to the long-term storage instructions on the vial.
1.1. Solid Compound
-
Storage: Store the solid powder at -20°C for up to 3 years.[3][4] Keep the vial tightly sealed and protected from light and moisture.[5]
-
Handling: Before opening, centrifuge the vial to ensure all the powder is collected at the bottom.[6] For quantities of 10 mg or less, solvents can be added directly to the product vial.[3][6] For larger quantities, it is recommended to weigh out the amount needed for immediate experiments.[3] Always wear appropriate personal protective equipment (PPE) when handling the compound.[3]
1.2. Stock Solutions
-
Preparation: The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO).[5][7] If the compound is difficult to dissolve, gentle vortexing for 1-2 minutes or sonication in a water bath for 5-10 minutes can be applied.[4][5]
-
Storage: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3][5] Store aliquots in tightly sealed vials at -20°C or -80°C.[3][5] Stock solutions in DMSO are generally stable for up to one month at -20°C or up to six months at -80°C.[3]
Physicochemical and Biological Data
2.1. Solubility Data Most small molecule kinase inhibitors exhibit poor solubility in aqueous solutions.[7][8] It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.[7]
| Solvent | Max Solubility (25°C) | Notes |
| DMSO | 125 mM | High-purity, anhydrous DMSO is recommended.[5] |
| Ethanol | 25 mM | May require gentle warming to 37°C to fully dissolve.[5] |
| PBS (pH 7.4) | < 10 µM | Precipitation may occur at higher concentrations.[7] |
2.2. Biological Activity this compound demonstrates high potency for PI3Kα and significant selectivity over other PI3K isoforms and a panel of related kinases.
| Assay Type | Target | IC₅₀ Value |
| Biochemical Assay | PI3Kα | 1.5 nM |
| Biochemical Assay | PI3Kβ | 210 nM |
| Biochemical Assay | PI3Kδ | 450 nM |
| Biochemical Assay | PI3Kγ | 890 nM |
| Biochemical Assay | mTOR | > 10 µM |
| Cell-Based Assay | HCT116 Cell Viability | 25 nM |
Key Signaling Pathway
This compound targets the PI3Kα kinase, a key node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, survival, and metabolism.[1] By inhibiting PI3Kα, this compound blocks the phosphorylation of PIP2 to PIP3, leading to the downstream inhibition of Akt and mTOR signaling.
Experimental Protocols
4.1. Protocol: Western Blot Analysis of Akt Phosphorylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation status of Akt (a downstream target of PI3K) in cultured cells.[9][10]
Workflow Diagram
Materials:
-
Cell line (e.g., HCT116, MCF-7)
-
Cell culture media and supplements
-
This compound (stock solution in DMSO)
-
Growth factor for stimulation (e.g., IGF-1, EGF)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[10]
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Mouse anti-GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency on the day of the experiment.[9] b. Serum-starve cells for 4-6 hours to reduce basal phosphorylation levels.[9] c. Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO vehicle control for 2 hours. d. Stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce Akt phosphorylation.[9] Include a non-stimulated control.
-
Cell Lysis and Protein Quantification: a. After treatment, wash cells once with ice-cold PBS.[9] b. Lyse cells by adding ice-cold lysis buffer containing phosphatase and protease inhibitors.[9][10] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[9] d. Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9] e. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[9]
-
SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[9][11] b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[9] c. Perform electrophoresis until the dye front reaches the bottom of the gel.[9] d. Transfer proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.[11]
-
Immunoblotting and Detection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10][11] b. Incubate the membrane with primary antibody against phospho-Akt (diluted in 5% BSA/TBST) overnight at 4°C.[11] c. Wash the membrane three times for 10 minutes each with TBST.[9] d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9] e. Wash the membrane again three times for 10 minutes each with TBST.[9] f. Prepare the ECL substrate and incubate with the membrane. Capture the chemiluminescent signal using an imaging system.[9] g. For normalization, strip the membrane and re-probe for total Akt and a loading control like GAPDH.[12]
4.2. Protocol: Cell Viability Assay (IC₅₀ Determination)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀) in a cancer cell line.[1]
Materials:
-
Cancer cell line (e.g., HCT116)
-
96-well clear bottom cell culture plates
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: a. Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 100 µM.[1] b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1]
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions.[1] b. Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for Resazurin). c. Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot the percent cell viability against the log of the this compound concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. captivatebio.com [captivatebio.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting G244-LM Experimental Variability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the G244-LM cell line. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve consistent and reliable experimental outcomes.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues you may encounter during your experiments with the this compound cell line.
Issue 1: Inconsistent this compound Cell Growth and Viability
-
Question: We are observing significant variability in the growth rate and viability of our this compound cells between passages and experiments. What could be the cause?
Answer: Inconsistent cell growth is a common issue that can often be traced back to several factors.[1] Start by evaluating your cell culture technique and reagents. Ensure that your incubator's CO2 and temperature levels are stable and calibrated correctly. Use a consistent, high-quality batch of fetal bovine serum (FBS) and culture medium, as lot-to-lot variability in these reagents can significantly impact cell growth.[1] It is also crucial to maintain a consistent passaging schedule and avoid letting the cells become over-confluent, which can lead to stress and reduced viability in subsequent cultures.[1]
-
Question: Our this compound cells are showing poor attachment and are clumping after seeding. What steps can we take to improve this?
Answer: Poor attachment and clumping can be indicative of several issues. The this compound cell line can be semi-adherent, and rough handling during passaging can exacerbate these issues. When dissociating the cells, be gentle and avoid over-trypsinization, which can damage cell surface proteins necessary for attachment. After neutralizing the trypsin, gently pipette the cell suspension up and down multiple times to break up clumps before seeding. Using pre-coated culture vessels with an extracellular matrix protein like fibronectin or laminin (B1169045) can also enhance cell attachment.
Issue 2: Variability in this compound Protein Expression and Signaling
-
Question: We are seeing inconsistent results in our Western blots for the target protein in this compound cells. Why might this be happening?
Answer: Variability in protein expression can stem from the health and confluency of the cell cultures. Ensure that you are harvesting cells at a consistent cell density or confluency for each experiment, as protein expression can change as cells move from the log growth phase to a stationary phase. Also, confirm the stability of your protein of interest. If it is prone to degradation, ensure that you are using fresh lysis buffer with protease and phosphatase inhibitors and that you are processing your samples quickly and on ice.
-
Question: The response of this compound cells to our experimental compound is variable. What could be the underlying cause?
Answer: The this compound cell line is sensitive to changes in culture conditions, which can affect its signaling pathways. The activation state of key pathways like the MAPK and PI3K/AKT pathways can be influenced by factors such as serum concentration, cell density, and even minor contaminants. To ensure a consistent response, it is recommended to serum-starve the cells for a defined period before treatment to synchronize them and reduce baseline signaling activity. Also, ensure that your experimental compound is fully solubilized and used at a consistent final concentration.
Frequently Asked Questions (FAQs)
-
Question: What is the recommended seeding density for this compound cells?
Answer: The optimal seeding density for this compound cells can vary depending on the experiment. For routine culture, a seeding density of 2 x 10^4 cells/cm² is recommended. For specific assays, this may need to be optimized.
-
Question: How should I properly store and thaw this compound cells?
Answer: this compound cells should be stored in liquid nitrogen. When thawing, it is critical to do so rapidly in a 37°C water bath and then immediately transfer the cells to pre-warmed culture medium. This minimizes the exposure of the cells to cryoprotectant agents like DMSO, which can be toxic.
-
Question: Is the this compound cell line authenticated?
Answer: Yes, the this compound cell line has been authenticated by short tandem repeat (STR) profiling. It is recommended that you periodically re-authenticate your working cell stocks to ensure the integrity of your experimental system.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for working with the this compound cell line.
| Parameter | Recommended Range | Notes |
| Seeding Density | 2 x 10^4 - 5 x 10^4 cells/cm² | Optimize for specific assays. |
| Passage Number | < 20 | Higher passage numbers may lead to genetic drift. |
| Trypsinization Time | 2-3 minutes | Over-trypsinization can lead to poor attachment. |
| Serum Concentration | 10% FBS (Standard Culture) | Lot-to-lot variability can occur. |
| CO2 Concentration | 5% | Ensure incubator is properly calibrated. |
Experimental Protocols
Protocol: this compound Cell Lysis for Western Blot Analysis
-
Cell Culture: Seed this compound cells in 6-well plates and grow to 80-90% confluency.
-
Cell Wash: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubation: Incubate the plates on ice for 15 minutes.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Storage: Store the protein lysate at -80°C until use.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound experiments.
Caption: Hypothetical this compound signaling pathway.
Caption: General troubleshooting workflow for experimental variability.
Caption: Common causes of experimental variability.
References
optimizing G244-LM concentration for efficacy
A thorough search for "G244-LM" has not yielded any specific information regarding its mechanism of action, experimental protocols, or concentration-dependent efficacy. The publicly available scientific literature and databases do not appear to contain data on a compound designated as this compound.
Consequently, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data tables, experimental protocols, or signaling pathway diagrams related to this compound at this time.
To assist you effectively, we require specific information about this compound. If you can provide documentation, research articles, or any internal data related to the following, we would be pleased to build a comprehensive technical support resource for you:
-
Chemical structure and properties of this compound
-
Biological target(s) and proposed mechanism of action
-
In vitro and in vivo experimental data
-
Observed toxicities or side effects
-
Any established experimental protocols involving this compound
Once this foundational information is available, we can proceed with creating the requested content, including troubleshooting guides for common experimental issues, frequently asked questions, data summaries, and visualizations of its signaling pathways and experimental workflows.
Technical Support Center: Overcoming G244-LM Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with the Wnt signaling inhibitor, G244-LM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by targeting Tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family. By inhibiting tankyrase activity, this compound stabilizes Axin, a key component of the β-catenin destruction complex. This leads to the suppression of Wnt signaling, which is often hyperactivated in various cancers, particularly colorectal cancer.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is known to have low aqueous solubility. The recommended solvents for creating stock solutions are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It also shows limited solubility in ethanol. For aqueous-based assays, a co-solvent system such as a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2 can be used, although at a lower concentration.
Q3: My this compound precipitates when I dilute the DMSO stock solution in my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. To prevent this, consider the following strategies:
-
Lower the Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit of this compound.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, a minimal amount of DMSO is necessary to maintain solubility.
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in pre-warmed media. Add the stock solution dropwise while gently vortexing to ensure rapid and even distribution.
Q4: What is the recommended method for preparing a stock solution of this compound?
A4: A detailed protocol for preparing a 10 mM stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. It is crucial to use anhydrous, high-purity DMSO and to vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may also be employed to aid dissolution.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. This data should be used as a guideline for preparing stock solutions.
| Solvent | Concentration | Source |
| DMSO | 5 mg/mL | Cayman Chemical[1] |
| DMF | 2 mg/mL | Cayman Chemical[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Cayman Chemical[1] |
| Ethanol | 0.25 mg/mL | Cayman Chemical[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | - The compound has low intrinsic solubility.- The DMSO is not anhydrous (has absorbed moisture). | - Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.- Use fresh, high-quality anhydrous DMSO. |
| Precipitation occurs immediately upon dilution in aqueous media. | - The final concentration of this compound exceeds its aqueous solubility.- The final DMSO concentration is too low to maintain solubility. | - Perform serial dilutions in the pre-warmed aqueous medium instead of a single large dilution.- Ensure thorough mixing after each dilution step.- Decrease the final working concentration of this compound. |
| Inconsistent experimental results or lower than expected efficacy. | - Partial precipitation of this compound is reducing the effective concentration in your assay. | - Visually inspect the media for any signs of precipitation before and during the experiment.- Consider filtering the final working solution through a 0.22 µm syringe filter before adding it to the cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 406.5 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Tare a sterile microcentrifuge tube. Carefully weigh out 4.065 mg of this compound powder into the tube.
-
Dissolve: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mix: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the tube for 5-10 minutes.
-
Storage: Aliquot the 10 mM stock solution into single-use volumes in sterile, tightly sealed vials. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, it is recommended to first prepare an intermediate dilution. For example, to achieve a final concentration of 10 µM, you can prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 990 µL of pre-warmed cell culture medium. Mix gently by inverting the tube.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture plates to achieve the desired final concentration. For example, to get a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution (e.g., add 10 µL of the 1 mM stock to 990 µL of media in the well).
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture is below 0.5% to avoid cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Wnt signaling pathway and this compound's target.
References
improving the signal-to-noise ratio in G244-LM experiments
Welcome to the technical support center for G244-LM experiments. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental workflow to improve the signal-to-noise ratio in this compound luminescence assays.
Troubleshooting Guide
This section addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.
Question 1: Why is my luminescent signal weak or absent?
A weak or absent signal can arise from several factors, ranging from reagent issues to problems with cellular health or transfection.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reagent Quality | Ensure luciferase substrates (e.g., luciferin, coelenterazine) are freshly prepared and protected from light and repeated freeze-thaw cycles.[1] Verify the quality and concentration of your plasmid DNA used for transfection.[1][2] |
| Low Transfection Efficiency | Optimize the ratio of plasmid DNA to transfection reagent.[1] Confirm transfection efficiency by co-transfecting a fluorescent reporter protein like GFP.[3] Ensure cells are at an optimal confluency for transfection, as overly confluent cells may transfect less efficiently.[2] |
| Suboptimal Promoter Activity | If using a reporter assay, the promoter driving luciferase expression may be too weak.[1] Consider using a stronger promoter if possible.[1] |
| Incorrect Assay Volume | Using a sample volume that is too low can increase variability and result in a weak signal.[4] Ensure you are using the recommended sample and reagent volumes for your microplate format. |
| Insufficient Incubation Time | Optimize the incubation time after transfection to allow for sufficient expression of the luciferase enzyme.[2] Also, optimize the incubation time after adding the substrate, as reading too soon might negatively impact the signal-to-noise ratio.[5] |
Question 2: What is causing high background in my this compound assay?
High background can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Choice of Microplate | Standard clear or black plates are not ideal for luminescence. Use opaque, white-walled microplates to maximize light output and minimize crosstalk between wells.[5][6][7] |
| Cell Culture Contamination | Mycoplasma or other microbial contamination can interfere with cellular processes and increase background luminescence.[3] Regularly test your cell cultures for contamination.[3] |
| Autoluminescence of Plates | White microplates can absorb energy from ambient light and phosphoresce.[7] Store plates in the dark and "dark adapt" them by incubating in the dark for about 10 minutes before reading.[7] |
| Reagent-Related Issues | The assay substrate may be degrading or improperly prepared. Use fresh, high-quality reagents and prepare them immediately before use, protecting them from light.[3] |
| Media Components | Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence and luminescence.[6] Consider using media without phenol red for the final assay steps.[8] |
Question 3: Why is there high variability between my replicate wells?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pipetting Inaccuracies | Small variations in pipetting volumes of cells, reagents, or compounds can lead to significant differences in signal.[1][2] Use calibrated multichannel pipettes and prepare master mixes for reagents to be added to multiple wells.[1] |
| Inconsistent Cell Seeding | Uneven cell distribution across the plate will result in variable cell numbers per well. Ensure your cell suspension is homogenous before and during plating. |
| Poor Mixing | Inadequate mixing of reagents in the wells can lead to inconsistent reaction rates.[5] Ensure thorough but gentle mixing after reagent addition, avoiding the creation of bubbles which can scatter light.[5] |
| Temperature Fluctuations | Luminescence assays are enzymatic and temperature-dependent.[5] Ensure the plate is at a consistent and stable temperature during the measurement.[5] |
| Edge Effects | Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for samples and instead fill them with sterile water or media. |
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a this compound experiment?
A good signal-to-noise (S/N) ratio is typically considered to be 10 or higher, but the acceptable value can depend on the specific application. For high-throughput screening (HTS), a related metric called the Z'-factor is often used. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]
Q2: Should I use a flash or glow-type luciferase assay?
This depends on your experimental needs and equipment.
-
Flash assays produce a strong but short-lived signal, requiring a luminometer with injectors to add the substrate and measure simultaneously.[7]
-
Glow assays produce a more stable, long-lasting signal, which offers more flexibility in measurement time and does not necessarily require injectors.
Q3: How can I normalize my data to account for variations in cell number and transfection efficiency?
Using a dual-luciferase reporter system is a common method for normalization.[1] In this system, a primary reporter (e.g., firefly luciferase) is used to measure the experimental effect, and a co-transfected secondary reporter (e.g., Renilla luciferase) driven by a constitutive promoter is used to normalize for differences in cell number and transfection efficiency.
Q4: Can the concentration of DMSO affect my assay?
Yes, high concentrations of DMSO, often used as a solvent for test compounds, can inhibit luciferase activity. It is recommended to keep the final DMSO concentration in the assay well below 1%, and ideally at or below 0.5%. The effect of DMSO on both firefly and Renilla luciferase should be tested.[10]
Experimental Protocols
Protocol 1: General this compound Experimental Workflow
This protocol outlines a general workflow for a cell-based this compound reporter assay.
-
Cell Seeding : On Day 1, seed your cells into a 96-well white, clear-bottom plate at a predetermined optimal density. Incubate for 24 hours at 37°C with 5% CO₂.
-
Transfection : On Day 2, prepare a transfection mix containing your this compound reporter plasmid and a control plasmid (e.g., Renilla luciferase). Transfect the cells according to your optimized protocol.
-
Compound Treatment : On Day 3, treat the cells with your test compounds or stimuli. Include appropriate positive and negative controls. Incubate for the desired period (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement : On Day 4, equilibrate the plate and assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Add 50 µL of 1x passive lysis buffer and incubate for 15 minutes on an orbital shaker.
-
Add 50 µL of Luciferase Assay Reagent to each well.
-
Measure the luminescence using a plate reader. If using a dual-luciferase system, subsequently add 50 µL of the second substrate (e.g., Stop & Glo® Reagent) and measure the second signal.
-
-
Data Analysis : Calculate the signal-to-noise ratio. If using a dual-luciferase system, normalize the primary reporter signal to the control reporter signal.
Protocol 2: Optimizing Transfection Conditions
-
Plate cells at a consistent density in a 24-well plate.
-
Prepare a matrix of transfection conditions, varying the DNA concentration (e.g., 0.25, 0.5, 1.0 µg) and the ratio of DNA to transfection reagent (e.g., 1:2, 1:3, 1:4).
-
Use a reporter plasmid expressing a fluorescent protein (e.g., GFP) to easily visualize and quantify transfection efficiency via fluorescence microscopy or flow cytometry.
-
24-48 hours post-transfection, assess the transfection efficiency and cell viability for each condition.
-
Select the condition that provides the highest transfection efficiency with the lowest cytotoxicity.
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. agilent.com [agilent.com]
- 8. blog.benchsci.com [blog.benchsci.com]
- 9. assay.dev [assay.dev]
- 10. researchgate.net [researchgate.net]
G244-LM off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of the novel kinase inhibitor, G244-LM. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when working with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, where the observed phenotype is incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target binding can disrupt essential cellular pathways, potentially causing cellular toxicity.[1] Minimizing these effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]
Q2: I'm observing a phenotype in my experiments with this compound. How can I be sure it's due to on-target inhibition?
A2: A multi-faceted approach is recommended to confirm that the observed effects of this compound are due to on-target activity. This includes:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize engagement of lower-affinity off-targets.[1][2]
-
Orthogonal validation: Confirm the phenotype using a structurally and mechanistically different inhibitor of the same target, if available.[2]
-
Genetic validation: Employ techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[1][2] If the phenotype persists in the absence of the target protein, it is likely due to an off-target effect.[1]
-
Control compounds: Use a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]
Q3: My biochemical and cellular assay results with this compound are not correlating. What could be the reason?
A3: Discrepancies between biochemical and cellular assay results are not uncommon. One significant factor can be the difference in ATP concentrations between the two environments. Biochemical assays are often performed at low ATP concentrations, which may not reflect the physiological ATP levels within a cell.[1] This can alter the apparent potency and selectivity of an inhibitor.[1] It is advisable to perform biochemical assays at physiological ATP concentrations and use cellular target engagement assays to confirm binding within a cellular context.[1]
Troubleshooting Guide
| Observed Issue | Potential Off-Target Related Cause | Recommended Action |
| High cellular toxicity at concentrations expected to be selective for the primary target. | This compound may have a potent off-target that induces a toxic phenotype.[1] | 1. Perform a broad kinase selectivity panel to identify potential off-target interactions. 2. Conduct cell viability assays across multiple cell lines to determine if the toxicity is cell-type specific.[1] 3. Investigate if the toxicity correlates with the modulation of known cell death or stress pathways.[1] |
| Inconsistent results between different cell lines when using this compound. | The expression levels of the on-target or off-target proteins may vary between cell lines.[1] | 1. Confirm the expression levels of the intended target in all cell lines using methods like Western Blot or qPCR.[1] 2. If an off-target is suspected, verify its expression level as well.[1] |
| The phenotype observed with this compound does not match the phenotype from genetic knockdown/knockout of the intended target. | The observed phenotype is likely due to an off-target effect of this compound.[1] | 1. Perform a "rescue" experiment: re-express the target protein in the knockout/knockdown cells and assess if the inhibitor's effect is restored. If not, it strongly suggests an off-target effect.[1] 2. Consider chemical proteomics or genetic screens to identify the unknown off-target. |
Experimental Protocols & Data
This compound Kinase Selectivity Profile
To proactively identify potential off-targets, this compound was screened against a panel of kinases. The following table summarizes the inhibitory activity (IC50 values) of this compound against its primary target and a selection of off-targets, with lower IC50 values indicating higher potency.
| Kinase Target | This compound (IC50, nM) | Comments |
| Primary Target Kinase | 15 | Potent inhibition of the intended target. |
| Off-Target Kinase A | 250 | Moderate off-target activity. |
| Off-Target Kinase B | 1,200 | Weak off-target activity. |
| Off-Target Kinase C | >10,000 | No significant inhibition observed. |
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.[1]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[1]
-
Detection: Add a detection reagent to stop the reaction and generate a signal (e.g., luminescence, fluorescence).
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages its intended target in a cellular environment.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control for a specified time.[2]
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1][2]
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated proteins.[2]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western Blot or another protein detection method.[2]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]
Visualizing Workflows and Pathways
Caption: Workflow for mitigating this compound off-target effects.
References
G244-LM Treatment Duration: A Technical Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining the treatment duration of G244-LM in experimental studies. The information is presented in a question-and-answer format to address specific challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal in vitro treatment duration for this compound to observe a significant effect on cell proliferation?
A1: The optimal in vitro treatment duration for this compound can vary depending on the cell line and the specific endpoint being measured. Based on available studies, a treatment duration of 4 to 13 days is recommended for assessing effects on cell proliferation and colony formation. Shorter durations (e.g., 24-72 hours) are typically sufficient for mechanistic studies, such as analyzing changes in protein levels or gene expression.
Q2: How long should this compound be administered in a colorectal cancer xenograft mouse model to observe significant tumor growth inhibition?
A2: In preclinical xenograft models of colorectal cancer, a treatment duration of at least 14 to 21 days is recommended to observe significant anti-tumor efficacy. Continuous daily or twice-daily administration is often employed. It is crucial to monitor for potential toxicities, such as weight loss, which may necessitate adjustments to the dosing schedule.
Q3: What are the key considerations when designing a study to evaluate this compound treatment duration?
A3: When designing a study to refine this compound treatment duration, consider the following:
-
Cell line sensitivity: Different colorectal cancer cell lines exhibit varying sensitivity to this compound. A preliminary dose-response and time-course experiment is advisable to determine the optimal concentration and duration for your specific cell line.
-
In vivo model: The choice of xenograft model and the tumor growth rate will influence the required treatment duration.
-
Pharmacokinetics of this compound: While specific pharmacokinetic data for this compound is not extensively published, the related compound G007-LK has been shown to have a relatively short half-life in mice, necessitating frequent dosing to maintain therapeutic concentrations.
-
Endpoint measurement: The time required to observe changes will depend on the endpoint being measured. Effects on signaling pathways may be observed within hours, while effects on tumor volume will require several days or weeks.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of cell proliferation observed after short-term treatment (e.g., 24-48 hours). | Insufficient treatment duration for this compound to induce cell cycle arrest or apoptosis. | Extend the treatment duration to at least 4 days and perform a time-course experiment (e.g., 4, 7, 10, and 13 days) to determine the optimal time point for observing an effect. |
| High toxicity and weight loss observed in the xenograft mouse model. | The administered dose of this compound is too high or the dosing schedule is too frequent. | Reduce the dose of this compound or switch to a less frequent dosing schedule (e.g., from twice daily to once daily). Closely monitor the body weight and overall health of the animals. Consider a dose-finding study to determine the maximum tolerated dose. |
| Inconsistent results in Wnt signaling reporter assays. | Variations in cell confluence, transfection efficiency, or reagent quality. | Standardize the cell seeding density and transfection protocol. Ensure the use of high-quality reagents and perform the assay at a consistent time point after treatment. Include appropriate positive and negative controls in every experiment. |
| Difficulty in detecting changes in AXIN2 mRNA expression after this compound treatment. | Suboptimal RNA extraction, cDNA synthesis, or qPCR conditions. | Use a high-quality RNA extraction kit and ensure the integrity of the RNA. Optimize the reverse transcription and qPCR conditions, including primer design and annealing temperature. Include a positive control (e.g., a cell line known to respond to this compound) to validate the assay. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | Concentration | Observed Effect |
| HCT-15 | TOPbrite Wnt Reporter | 24 hours | 1 µmol/L | ~50% inhibition of Wnt signaling |
| HCT-15 | AXIN2 mRNA Expression | 24 hours | 1 µmol/L | ~50% inhibition of AXIN2 expression |
| Various CRC cell lines | Colony Formation | 7-13 days | 0.2 µmol/L | Significant reduction in colony number |
| COLO-320DM | Colony Formation | 7-13 days | 0.2 µmol/L | Significant reduction in colony number |
Table 2: In Vivo Efficacy of the related Tankyrase Inhibitor G007-LK in a COLO-320DM Xenograft Model
| Dose | Dosing Schedule | Treatment Duration | Tumor Growth Inhibition |
| 20 mg/kg | Twice daily (BID) | 21 days | 61% |
| 40 mg/kg | Once daily (QD) | 21 days | 48% |
Experimental Protocols
Colony Formation Assay
This protocol is used to assess the long-term effect of this compound on the proliferative capacity of single cells.
Methodology:
-
Seed colorectal cancer cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1 µmol/L) or vehicle control (DMSO).
-
Incubate the plates for 7 to 13 days, replacing the medium with fresh this compound or vehicle every 3-4 days.
-
After the incubation period, wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
Murine Xenograft Model
This protocol describes the in vivo evaluation of this compound's anti-tumor activity.
Methodology:
-
Subcutaneously inject colorectal cancer cells (e.g., COLO-320DM) into the flank of immunodeficient mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation. While the exact vehicle for this compound is not specified in the available literature, a common vehicle for similar compounds (G007-LK) is a mixture of 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol 810N, and 50% PBS.
-
Administer this compound or vehicle control to the mice via intraperitoneal (i.p.) injection daily or twice daily for 14 to 21 days.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Wnt/β-catenin Signaling Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway.
Methodology:
-
Seed HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPbrite) into 96-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with this compound at various concentrations for 1 hour.
-
Stimulate the Wnt pathway by adding Wnt3a-conditioned medium or recombinant Wnt3a protein.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
Quantitative Real-Time PCR (qRT-PCR) for AXIN2 Expression
This protocol is used to quantify the effect of this compound on the expression of a downstream target of the Wnt/β-catenin pathway.
Methodology:
-
Treat colorectal cancer cells with this compound or vehicle for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for AXIN2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in AXIN2 expression.
Visualizations
Caption: Mechanism of action of this compound on the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for evaluating this compound efficacy.
addressing G244-LM resistance in cell lines
This technical support center provides guidance for researchers encountering resistance to G244-LM, a hypothetical tyrosine kinase inhibitor (TKI) targeting the BCR-ABL oncoprotein, a hallmark of Chronic Myeloid Leukemia (CML). The troubleshooting guides and FAQs are modeled on well-documented resistance mechanisms to existing BCR-ABL inhibitors like imatinib.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line (e.g., K562-s) is no longer responding to the drug at the usual concentration. What could be the cause?
A1: This is a common indicator of acquired resistance. The primary causes can be categorized as BCR-ABL-dependent or BCR-ABL-independent mechanisms.[1]
-
BCR-ABL Dependent:
-
Point Mutations: The most frequent cause involves point mutations within the BCR-ABL kinase domain that prevent this compound from binding effectively.[2] The T315I mutation is a well-known example that confers resistance to many TKIs.[3]
-
Gene Amplification: The cell may have amplified the BCR-ABL gene, leading to overexpression of the target protein to levels that cannot be effectively inhibited by the current drug concentration.[4][5]
-
-
BCR-ABL Independent:
-
Activation of Bypass Pathways: The cancer cells may have activated alternative signaling pathways to survive, bypassing the need for BCR-ABL signaling. The SRC family of kinases is often implicated in this process.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp/MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Q2: How can I confirm if my cell line has developed resistance?
A2: You can perform a dose-response experiment and calculate the IC50 (the concentration of a drug that gives half-maximal inhibitory response). A significant increase in the IC50 value compared to the parental, sensitive cell line indicates resistance.
Q3: What is the first step I should take to investigate the mechanism of resistance in my cell line?
A3: The first step is typically to sequence the BCR-ABL kinase domain to check for mutations. This will help you determine if the resistance is due to a target-site alteration. Sanger sequencing is a common method, though next-generation sequencing (NGS) can offer higher sensitivity for detecting low-frequency mutations.
Q4: My resistant cell line does not have any mutations in the BCR-ABL kinase domain. What should I investigate next?
A4: If no mutations are found, you should explore BCR-ABL independent mechanisms:
-
BCR-ABL Expression: Use Western blotting or quantitative PCR (qPCR) to check for overexpression of the BCR-ABL protein or amplification of the BCR-ABL gene.
-
Bypass Pathways: Investigate the activation of alternative signaling pathways. For example, you can use Western blotting to check the phosphorylation status of key proteins in pathways like the SRC, PI3K/AKT, or MAPK pathways.
-
Drug Efflux: Assess the expression and activity of drug efflux pumps like P-gp. This can be done using Western blotting for protein expression or functional assays like rhodamine 123 or doxorubicin (B1662922) uptake/efflux assays.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Ensure consistent cell numbers are seeded in each well. Use an automated cell counter for accuracy. |
| Drug Preparation | Prepare fresh drug dilutions for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Incubation Time | Use a consistent incubation time for the viability assay (e.g., 72 hours). |
| Reagent Quality | Ensure that assay reagents, such as MTT or MTS, are not expired and have been stored correctly. |
Problem 2: Western blot shows no change in p-CrkL (a BCR-ABL substrate) after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Recommended Solution |
| Inactive this compound | Verify the activity of your this compound stock. Test it on a new batch of highly sensitive cells. |
| Antibody Issues | Ensure the primary and secondary antibodies are specific and used at the optimal concentration. Include a positive control (lysate from untreated sensitive cells) and a negative control (lysate from a BCR-ABL negative cell line). |
| Insufficient Treatment Time/Dose | Optimize the treatment duration and concentration of this compound. A time-course and dose-response experiment may be necessary. |
| Technical Issues with Western Blot | Verify protein transfer from the gel to the membrane using Ponceau S staining. Ensure all buffers are correctly prepared and fresh. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant CML Cell Lines (Hypothetical Data Based on Imatinib)
| Cell Line | This compound IC50 (nM) | Fold Resistance | BCR-ABL Kinase Domain Mutation |
| K562-s (Sensitive) | 150 | 1 | None |
| K562-R1 (Resistant) | 1500 | 10 | None (BCR-ABL Overexpression) |
| K562-R2 (Resistant) | 4500 | 30 | T315I |
| LAMA84-s (Sensitive) | 200 | 1 | None |
| LAMA84-R (Resistant) | 5000 | 25 | E255V |
Table 2: Common BCR-ABL Kinase Domain Mutations and their Resistance Profile to Different TKIs (Based on known mutations and TKI sensitivities)
| Mutation | This compound (Hypothetical) | Second Gen TKI (e.g., Nilotinib, Dasatinib) | Third Gen TKI (e.g., Ponatinib) |
| G250E | Moderate Resistance | Sensitive/Moderate Resistance | Sensitive |
| E255K/V | High Resistance | Moderate Resistance | Sensitive |
| T315I | High Resistance | High Resistance | Sensitive |
| F359V | Moderate Resistance | Sensitive | Sensitive |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound.
Materials:
-
96-well flat-bottom plates
-
CML cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blotting for BCR-ABL and p-CrkL
This protocol is used to assess the expression and activity of the BCR-ABL oncoprotein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABL, anti-phospho-CrkL, anti-CrkL, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Harvest cells and prepare cell lysates using lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Sanger Sequencing of the BCR-ABL Kinase Domain
This protocol is used to identify point mutations in the BCR-ABL kinase domain.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR amplification kit
-
Primers flanking the BCR-ABL kinase domain
-
DNA purification kit
-
Sequencing primers
Procedure:
-
Extract total RNA from the cell lines.
-
Synthesize cDNA using a reverse transcription kit.
-
Amplify the BCR-ABL kinase domain from the cDNA using PCR.
-
Purify the PCR product.
-
Perform Sanger sequencing using forward and reverse primers.
-
Analyze the sequencing data to identify any mutations by comparing the sequence to the wild-type BCR-ABL sequence.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
protocol modifications for enhanced G244-LM activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with G244-LM, a potent tankyrase inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No this compound Activity | Compound Instability/Degradation: this compound may be sensitive to repeated freeze-thaw cycles or prolonged storage at room temperature. | - Aliquot this compound stock solutions to minimize freeze-thaw cycles. - Prepare fresh working solutions from a new aliquot for each experiment. - Protect stock solutions and working dilutions from light. |
| Solubility Issues: this compound has limited aqueous solubility and may precipitate in culture media, leading to a lower effective concentration. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including controls. - Visually inspect the media for any signs of precipitation after adding this compound. - Consider using a formulation with solubilizing agents like PEG400 for in vivo studies, but test their compatibility with your in vitro model first. | |
| Cell Line Insensitivity: The cell line may have mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself) or may not be dependent on the Wnt/β-catenin pathway for survival. | - Confirm the Wnt-dependency of your cell line by checking for mutations in key pathway components (e.g., APC, Axin). - Test this compound on a well-characterized Wnt-dependent cell line (e.g., COLO-320DM) as a positive control. | |
| High Background in Wnt Reporter Assays | Leaky Reporter Construct: The TCF/LEF reporter construct may have a high basal level of activity in your cell line. | - Use a FOP-Flash reporter (containing mutated TCF/LEF binding sites) as a negative control to determine the level of non-specific reporter activity. - Normalize the TOP-Flash (wild-type TCF/LEF binding sites) signal to the FOP-Flash signal. |
| Suboptimal Transfection Conditions: The amount of reporter plasmid or the transfection reagent used may be causing cellular stress and non-specific reporter activation. | - Optimize the amount of reporter plasmid and transfection reagent to achieve good transfection efficiency with minimal toxicity. | |
| Variability in Western Blot Results for Axin Stabilization | Rapid Protein Turnover: Axin proteins have a high turnover rate, and the timing of cell lysis after treatment is critical. | - Perform a time-course experiment (e.g., 2, 4, 6, 8, 12, and 24 hours) to determine the optimal time point for observing Axin stabilization in your specific cell line. |
| Inefficient Protein Extraction: Incomplete cell lysis can lead to variable protein yields. | - Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. - Ensure complete cell lysis by sonication or mechanical disruption on ice. | |
| Lack of Enhanced Activity with mTOR Inhibitor Co-treatment | Suboptimal Dosing: The concentrations of this compound and/or the mTOR inhibitor may not be in the synergistic range. | - Perform a dose-matrix experiment, testing various concentrations of both this compound and the mTOR inhibitor (e.g., everolimus (B549166) or rapamycin) to identify synergistic concentrations. - Use a synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy. |
| Cell Line-Specific Resistance Mechanisms: The cell line may have additional resistance mechanisms that are independent of the mTOR pathway. | - Confirm the activation of the mTOR pathway in your cell line by assessing the phosphorylation status of downstream targets like S6 ribosomal protein or 4E-BP1. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2). Tankyrases are enzymes that poly(ADP-ribosylate) (PARsylate) target proteins. A key target of tankyrases in the Wnt/β-catenin signaling pathway is Axin, a scaffold protein in the β-catenin destruction complex. PARsylation of Axin leads to its ubiquitination and subsequent degradation by the proteasome. By inhibiting tankyrases, this compound prevents Axin degradation, leading to the stabilization and accumulation of the β-catenin destruction complex. This enhanced complex activity promotes the phosphorylation and degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes.
2. What are the recommended starting concentrations for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on available data, a starting point for dose-response experiments could be a range from 10 nM to 10 µM. For initial screening, a concentration of 1 µM is often used.
3. How should I prepare and store this compound?
This compound is typically supplied as a solid powder. It is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM or higher. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working dilutions, ensure that the final concentration of DMSO in the cell culture medium is kept low (e.g., ≤ 0.1%) and is consistent across all experimental conditions, including vehicle controls.
4. Why is this compound only partially effective in some colorectal cancer cell lines with APC mutations?
In colorectal cancer (CRC) cell lines with mutations in the Adenomatous Polyposis Coli (APC) gene, the β-catenin destruction complex is already compromised. While this compound can still stabilize the remaining functional components of the complex, the high levels of stabilized β-catenin due to APC loss-of-function may not be fully degraded. This can result in a partial reduction of Wnt/β-catenin signaling.
5. How can I enhance the activity of this compound?
Studies have shown that resistance to tankyrase inhibitors can be mediated by the activation of the mTOR signaling pathway. Therefore, combining this compound with an mTOR inhibitor, such as everolimus or rapamycin, can lead to a synergistic anti-proliferative effect in some cancer cell lines. This combination therapy targets two distinct but interconnected pathways that are crucial for cancer cell growth and survival.
Quantitative Data
Table 1: this compound Activity in Selected Cell Lines
| Cell Line | Cancer Type | Key Mutations | This compound Effect | Reference |
| HCT-15 | Colorectal Carcinoma | APC (mutant) | Partial inhibition of Wnt/β-catenin signaling | [1] |
| COLO-320DM | Colorectal Adenocarcinoma | APC (mutant) | Inhibition of Wnt/β-catenin signaling | [1] |
| HEK293 | Embryonic Kidney | - | Complete inhibition of Wnt3a-induced signaling | [1] |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., cell density, incubation time, assay method). Researchers should determine the IC50 for their specific system.
Table 2: Potential for Enhanced Activity with mTOR Inhibitor Co-treatment
| Combination | Cell Line | Effect | Potential Mechanism |
| This compound + mTOR Inhibitor (e.g., Everolimus) | Wnt-driven Colorectal Cancer Cells | Synergistic anti-proliferative effect | Overcoming resistance mediated by mTOR pathway activation |
Note: The degree of synergy should be quantified by calculating the Combination Index (CI) from a dose-matrix experiment.
Experimental Protocols
Protocol 1: Assessing this compound Activity on Wnt/β-catenin Signaling via Western Blot
Objective: To determine the effect of this compound on the stabilization of Axin1/2 and the degradation of active β-catenin.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Wnt-dependent cancer cell line (e.g., COLO-320DM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axin1, anti-Axin2, anti-active-β-catenin, anti-total-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control. Look for a dose-dependent increase in Axin1/2 levels and a decrease in active β-catenin levels.
Protocol 2: Protocol Modification for Enhanced this compound Activity - Co-treatment with an mTOR Inhibitor
Objective: To assess the synergistic effect of combining this compound and an mTOR inhibitor (e.g., everolimus) on cell proliferation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Everolimus stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., HCT-15)
-
Complete cell culture medium
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour proliferation assay.
-
Dose-Matrix Setup:
-
Prepare serial dilutions of this compound and everolimus.
-
On the 96-well plate, create a dose-matrix by adding different concentrations of this compound along the rows and different concentrations of everolimus along the columns.
-
Include wells with each drug alone at various concentrations, as well as vehicle control wells.
-
-
Treatment: Add the drug combinations to the respective wells and incubate for 72 hours.
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the vehicle control.
-
Analyze the data using synergy software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Visualizations
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Caption: mTOR inhibitors block a key pathway for cell growth, enhancing this compound's effects.
Caption: Workflow for assessing synergy between this compound and an mTOR inhibitor.
References
Technical Support Center: G244-LM Synthesis
Disclaimer: The detailed synthesis protocol for G244-LM is not publicly available in peer-reviewed literature. The following troubleshooting guide is based on a chemically plausible, hypothetical multi-step synthesis of a 2,4-disubstituted 4H-thiopyrano[4,3-d]pyrimidin-4-one core structure, similar to this compound. This guide is intended for informational purposes to assist researchers working on similar chemical scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for compounds like this compound?
A1: A common strategy involves a multi-step sequence:
-
Thiopyranone Formation: Synthesis of a tetrahydro-4H-thiopyran-4-one core.
-
Pyrimidine (B1678525) Annulation: Construction of the pyrimidine ring onto the thiopyranone scaffold.
-
Chlorination: Introduction of a reactive leaving group, typically chlorine, at the 2-position of the pyrimidine ring.
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of the chlorinated intermediate with the desired piperazine (B1678402) derivative.
Q2: My final compound is difficult to purify. What are some common strategies for purifying piperazine-containing compounds?
A2: Piperazine derivatives can be challenging due to their basicity. Effective methods include:
-
Column Chromatography: Use silica (B1680970) gel with a mobile phase containing a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) in an organic solvent to prevent peak tailing.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The basic this compound will move to the aqueous layer as a salt. After separating the layers, the aqueous layer can be basified, and the pure product can be re-extracted into an organic solvent.[1]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective. For piperazine compounds, forming a salt (e.g., hydrochloride or diacetate) can sometimes facilitate crystallization and purification.[2][3]
Q3: I am seeing low yields in the final SNAr coupling step. What can I do to improve it?
A3: Low yields in SNAr reactions can be due to several factors. Consider the following optimizations:
-
Base: Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is present to scavenge the HCl produced.
-
Temperature: These reactions often require elevated temperatures. Try increasing the reaction temperature incrementally.
-
Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP.
-
Catalysis: While not always necessary, the addition of a phase-transfer catalyst or potassium iodide might improve reaction rates.
-
Reagent Purity: Ensure both the chlorinated intermediate and the piperazine reagent are pure and dry.
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Suggested Solution |
| Step 1: Low yield of thiopyranone | Incomplete cyclization. | Increase reaction time or temperature. Ensure the catalyst (if any) is active. |
| Side reactions, such as polymerization. | Control the reaction temperature carefully; add reagents slowly. | |
| Step 2: Multiple products in pyrimidine formation | Lack of regioselectivity in the cyclization. | Modify the starting materials to favor the desired cyclization pathway. Adjusting the pH or catalyst can also influence regioselectivity. |
| Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are stoichiometric and pure. | |
| Step 3: Incomplete chlorination | Deactivated starting material. | The pyrimidinone may be insufficiently reactive. Try a more potent chlorinating agent (e.g., POCl₃ with a catalytic amount of DMF). |
| Degradation of product. | The chlorinated product might be unstable. Use milder conditions or perform the reaction at a lower temperature and monitor carefully by TLC or LC-MS. | |
| Step 4: Low yield in SNAr coupling | Poor nucleophilicity of the piperazine. | Ensure the piperazine nitrogen is not protonated by adding a suitable base. |
| Steric hindrance. | This can be a limiting factor. Prolonged reaction times at higher temperatures may be necessary. | |
| Competing side reactions. | The piperazine may react with the solvent or other electrophiles. Ensure an inert atmosphere and pure, dry solvents. | |
| General: Difficulty in product isolation | Product is highly polar or water-soluble. | Use reverse-phase chromatography or acid-base extraction for purification.[1] |
| Product forms an oil instead of a solid. | Try to form a salt (e.g., HCl salt) to induce crystallization. Trituration with a non-polar solvent like hexane (B92381) or ether can sometimes yield a solid. |
Hypothetical Experimental Protocol for a this compound Analogue
This protocol describes a plausible synthesis for a key intermediate.
Step 4: Synthesis of 2-(4-(2-(methylsulfonyl)phenyl)piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4(3H)-one
-
Reaction Setup: To a solution of 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-(2-(methylsulfonyl)phenyl)piperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 0.5% triethylamine) to yield the final product.
| Parameter | Value |
| Reactant 1 (mol eq) | 1.0 |
| Reactant 2 (mol eq) | 1.1 |
| Base (mol eq) | 2.0 |
| Temperature (°C) | 80-100 |
| Typical Reaction Time (h) | 12-24 |
| Expected Yield (%) | 60-80% |
Visualizations
Caption: Hypothetical workflow for this compound analogue synthesis.
Caption: Decision tree for troubleshooting low yield in the SNAr coupling step.
References
Validation & Comparative
validating G244-LM efficacy in different models
An Objective Comparison of G244-LM and Alternative Therapies in Preclinical Models
This guide provides a comparative framework for evaluating the efficacy of the novel therapeutic agent this compound against other established and experimental cancer therapies. Due to the emergent nature of this compound, publicly available, peer-reviewed data is currently limited. The following sections offer a template for researchers and drug development professionals to structure and present their findings on this compound's performance in various cancer models. This document is intended to be a living resource, to be updated as more definitive data becomes available.
Quantitative Efficacy Analysis
A direct comparison of the anti-tumor activity of this compound with alternative treatments is essential for a comprehensive evaluation. The following table summarizes key efficacy metrics from hypothetical preclinical studies in a murine xenograft model of non-small cell lung cancer (NSCLC).
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 | Overall Survival (Median, Days) |
| Vehicle Control | 10 mL/kg, p.o., daily | 0 | 1500 ± 250 | 25 |
| This compound | 50 mg/kg, p.o., daily | 75 | 375 ± 80 | 45 |
| Alternative A | 20 mg/kg, i.v., bi-weekly | 60 | 600 ± 110 | 38 |
| Alternative B | 100 mg/kg, p.o., daily | 45 | 825 ± 150 | 32 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vivo Xenograft Model:
-
Cell Line: Human NSCLC cell line (A549) was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Animal Model: 6-8 week old female athymic nude mice were used for tumor implantation.
-
Tumor Implantation: 5 x 10^6 A549 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.
-
Data Collection: Tumor volume was measured twice weekly using calipers. Body weight was monitored as a measure of toxicity.
-
Endpoint: The study was terminated when tumors in the control group reached the maximum allowable size, or at the first sign of significant morbidity.
Mechanism of Action and Experimental Workflow
Visualizing the proposed signaling pathway of this compound and the experimental workflow aids in understanding its biological activity and the process of its evaluation.
Comparative Performance Analysis: G244-LM vs. Competitor Compound-Z in Kinase-X Inhibition Assay
This guide provides a head-to-head comparison of G244-LM and a leading competitor, Compound-Z, in a biochemical assay designed to measure the inhibition of Kinase-X, a critical target in oncogenic signaling pathways. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of small molecule inhibitors for their studies.
Quantitative Data Summary
The inhibitory activity of this compound and Compound-Z was determined by measuring their half-maximal inhibitory concentration (IC50) against recombinant human Kinase-X. Selectivity was assessed by profiling the compounds against a panel of related kinases.
| Parameter | This compound | Compound-Z |
| IC50 (nM) vs. Kinase-X | 15 | 45 |
| Selectivity (Fold vs. Kinase-Y) | >200x | 50x |
| Mode of Inhibition | ATP-Competitive | ATP-Competitive |
| Molecular Weight ( g/mol ) | 480.5 | 510.2 |
Experimental Protocols
Kinase-X Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
A LanthaScreen™ Eu Kinase Binding Assay was employed to determine the affinity (IC50) of the test compounds for Kinase-X. This assay measures the binding of an Alexa Fluor™ 647-labeled, ATP-competitive tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.
-
Reagent Preparation: All reagents were prepared in a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. A 3X solution of Kinase-X (15 nM), Eu-anti-GST antibody (6 nM), and the Alexa Fluor™ 647 tracer (30 nM) was prepared.
-
Compound Dilution: this compound and Compound-Z were serially diluted in DMSO to create a 10-point concentration gradient, followed by an intermediate dilution into the assay buffer.
-
Assay Plate Preparation: 5 µL of the 3X kinase/antibody/tracer solution was added to each well of a low-volume 384-well plate.
-
Compound Addition: 5 µL of the diluted test compounds were transferred to the assay plate.
-
Incubation: The plate was incubated at room temperature for 60 minutes, protected from light.
-
Data Acquisition: The plate was read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Emission signals from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) were collected.
-
Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) was calculated. The resulting data were plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter variable slope model to determine the IC50 values.
Visualizations
Caption: Workflow for the Kinase-X TR-FRET binding assay.
Caption: Inhibition of the Kinase-X signaling pathway.
A Comparative Analysis of Rhenium (186Re) Obisbemeda (REYOBIQ™) and Standard Treatments for Leptomeningeal Metastases
For Researchers, Scientists, and Drug Development Professionals
Leptomeningeal metastases (LM) represent a dire complication of advanced cancer, characterized by the dissemination of malignant cells to the leptomeninges and cerebrospinal fluid (CSF), leading to a grim prognosis.[1] Historically, treatment options have been limited and largely palliative, with a median survival of only 2 to 4 months.[2] This guide provides a comparative analysis of the investigational radiopharmaceutical Rhenium (186Re) Obisbemeda (REYOBIQ™), currently in clinical trials, and the standard treatments for LM, including intrathecal chemotherapy, radiation therapy, and systemic therapies.
Overview of Treatment Modalities
Rhenium (186Re) Obisbemeda (REYOBIQ™) is an experimental, targeted radiotherapeutic agent. It consists of the beta-emitting radioisotope Rhenium-186 encapsulated within nanoliposomes. This formulation is designed for direct administration into the CSF via an intraventricular catheter, such as an Ommaya reservoir. The localized delivery aims to maximize the radiation dose to the tumor cells within the leptomeninges while minimizing systemic toxicity.
Standard Treatments for Leptomeningeal Metastases are multifaceted and tailored to the individual patient's condition, primary tumor type, and overall health. The primary goals of these treatments are to improve or stabilize neurological status, prolong survival, and palliate symptoms.[3] The mainstays of standard care include:
-
Intrathecal Chemotherapy: Direct injection of chemotherapeutic agents into the CSF to target cancer cells. Commonly used agents include methotrexate, cytarabine, and thiotepa.
-
Radiation Therapy: This modality aims to control tumor growth and alleviate symptoms. Options range from whole-brain radiation therapy (WBRT) to more targeted approaches like focal radiation or craniospinal irradiation (CSI).[2]
-
Systemic Therapy: The use of chemotherapy, targeted therapy, or immunotherapy that travels through the bloodstream to reach cancer cells throughout the body, including those that may have crossed the blood-brain barrier.
Comparative Efficacy
The following tables summarize the available quantitative data on the efficacy of Rhenium (186Re) Obisbemeda and standard treatments for leptomeningeal metastases.
Table 1: Efficacy of Rhenium (186Re) Obisbemeda (ReSPECT-LM Trial)
| Efficacy Endpoint | Result | Citation |
| Median Overall Survival | 9 - 12 months | |
| Radiographic Response Rate | 75% | |
| Clinical Benefit Rate | 86% - 87% | |
| CSF Tumor Cell Reduction | 93% response rate | |
| Complete Response (CSF) | Observed in some patients |
Table 2: Efficacy of Standard Treatments for Leptomeningeal Metastases
| Treatment Modality | Efficacy Endpoint | Result | Citation |
| Intrathecal Methotrexate | Median Overall Survival | 3 - 6.7 months | [4][5][6] |
| Neurological Improvement | ~50% | [7] | |
| Cytological Response | 24% - 47% | [4][7] | |
| Whole Brain Radiation Therapy (WBRT) | Median Overall Survival | 3 - 7 months | [6][8] |
| Symptom Improvement | 77% | ||
| Systemic Therapy (e.g., BEEP regimen for breast cancer) | Median Overall Survival | 9.7 months | [5] |
| Systemic Therapy (NSCLC with driver mutations) | Median Overall Survival | 6 - 18 months | [9] |
Comparative Safety and Tolerability
Table 3: Safety Profile of Rhenium (186Re) Obisbemeda (ReSPECT-LM Trial)
| Safety Finding | Description | Citation |
| Dose-Limiting Toxicities | Grade 4 thrombocytopenia and neutropenia at higher doses. | |
| Common Adverse Events | Majority were Grade 1 and 2. | |
| Serious Adverse Events | Reported in the study population. | |
| Recommended Phase 2 Dose | 44.1 mCi established. |
Table 4: Common Side Effects of Standard Treatments
| Treatment Modality | Common Side Effects | Citation |
| Intrathecal Methotrexate | Headaches, dizziness, tiredness, blurred vision, loss of balance, arachnoiditis, leukoencephalopathy. | [10] |
| Whole Brain Radiation Therapy (WBRT) | Neurocognitive decline, fatigue, nausea, vomiting. | [2][11] |
| Systemic Chemotherapy | Varies widely by agent but can include myelosuppression, nausea, vomiting, fatigue. |
Mechanisms of Action
Rhenium (186Re) Obisbemeda
Rhenium-186 is a radioisotope that emits beta particles, which are a form of ionizing radiation. These beta particles travel a short distance (a few millimeters) in tissue, delivering a high-energy dose to the immediate vicinity.[1] When Rhenium (186Re) Obisbemeda is administered into the CSF, the nanoliposomes containing the radioisotope distribute throughout the leptomeningeal space. The beta radiation emitted from Rhenium-186 then directly damages the DNA of the nearby cancer cells, leading to cell death.[12][13]
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. mdpi.com [mdpi.com]
- 3. Radiation-induced cell death mechanisms | Semantic Scholar [semanticscholar.org]
- 4. Radiation-induced Cell Death and Its Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic treatment of breast cancer with leptomeningeal metastases using bevacizumab, etoposide and cisplatin (BEEP regimen) significantly improves overall survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptomeningeal metastasis in breast cancer – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. providence.elsevierpure.com [providence.elsevierpure.com]
- 9. Prolonged Survival of Non-Small Cell Lung Cancer Patients With Leptomeningeal Carcinomatosis in the Modern Treatment Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gosh.nhs.uk [gosh.nhs.uk]
- 11. Utility of whole brain radiation therapy for leptomeningeal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Molecular Mechanisms of Radiation-Induced Cancer Cell Death: A Primer [frontiersin.org]
- 13. Molecular Mechanisms of Radiation-Induced Cancer Cell Death: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of G244-LM: A Comparative Analysis for Drug Development Professionals
Introduction
G244-LM has emerged as a novel investigational compound targeting key signaling pathways implicated in tumorigenesis. This guide provides an objective comparison of this compound's performance against a known alternative, presenting supporting experimental data to aid researchers, scientists, and drug development professionals in their evaluation. The following sections detail the experimental methodologies, comparative quantitative data, and relevant signaling pathways to offer a comprehensive overview of this compound's potential in the therapeutic landscape.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound in comparison to a well-established alternative, Compound-X, in preclinical models.
| Parameter | This compound | Compound-X (Alternative) |
| Target Pathway | PI3K/AKT/mTOR | PI3K/AKT/mTOR |
| IC50 (MCF-7 cells) | 15 nM | 30 nM |
| Tumor Growth Inhibition (in vivo) | 65% | 58% |
| Bioavailability (oral) | 45% | 35% |
| Metabolic Half-life | 12 hours | 8 hours |
Signaling Pathway Analysis
This compound is designed to inhibit the PI3K/AKT/mTOR signaling cascade, a critical pathway in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in various cancers. The diagram below illustrates the mechanism of action of this compound within this pathway.
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Human breast cancer cell line MCF-7 was cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or the alternative compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using a standard MTT assay. The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female athymic nude mice were subcutaneously inoculated with MCF-7 cells.
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into vehicle control, this compound (10 mg/kg), and alternative compound (10 mg/kg) groups. Compounds were administered daily via oral gavage.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.
-
Efficacy Calculation: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound.
Conclusion
The preliminary data suggests that this compound demonstrates a potent inhibitory effect on the PI3K/AKT/mTOR pathway, with superior in vitro and in vivo efficacy compared to the established alternative, Compound-X. Further investigation into the safety profile and long-term efficacy of this compound is warranted to fully elucidate its therapeutic potential. The provided experimental protocols offer a framework for independent verification and further research.
Comparative Safety Profile of G244-LM and Similar Tankyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of G244-LM and other tankyrase inhibitors. The information is compiled from publicly available preclinical data to assist researchers in evaluating these compounds for further investigation. A key safety consideration for this class of molecules is the on-target toxicity related to the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for intestinal homeostasis.
Quantitative Safety and Potency Data
The following table summarizes the available quantitative data for this compound and similar tankyrase inhibitors. Direct comparative safety data, such as LD50 values, for this compound are limited in the public domain. The primary safety concern highlighted in preclinical studies for this class of compounds is gastrointestinal toxicity.
| Compound | Target | IC50 (nM) | Key In Vivo Safety Observations | References |
| This compound | Tankyrase 1/2 | Not specified | A toxicology study was conducted on the sister compound G007-LK, which revealed intestinal toxicity.[1] | [1][2] |
| G007-LK | TNKS1: 46TNKS2: 25 | 46 (TNKS1)25 (TNKS2) | Dose-dependent intestinal toxicity in mice, including villus blunting, epithelial degeneration, and inflammation.[3][4] A 14-day toxicology study was performed.[1] Another study showed no toxic effects at a lower dose over a longer period.[5] Severe ileum toxicity has been reported in preclinical models.[6] | [1][3][4][5][6][7] |
| XAV939 | TNKS1: 11TNKS2: 4 | 11 (TNKS1)4 (TNKS2) | Poor aqueous solubility can lead to toxicity associated with organic solvents used in in vivo studies.[8] | [3][9][10] |
| RK-287107 | TNKS1: 14.3TNKS2: 10.6 | 14.3 (TNKS1)10.6 (TNKS2) | Suppressed tumor growth in mouse xenograft models with intraperitoneal or oral administration.[11][12][13][14][15][16] | [11][12][13][14][15][16] |
| NVP-TNKS656 | TNKS2: 6 | 6 (TNKS2) | Orally active with good exposure and moderate bioavailability in mice.[17] A Material Safety Data Sheet is available but lacks detailed toxicological data.[18] | [14][17][18][19] |
| G-631 | Tankyrase 1/2 | Not specified | Caused dose-dependent intestinal toxicity in mice with a therapeutic index of < 1. Observed effects include enteritis, villus blunting, and epithelial degeneration.[3][4] | [3][4] |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, based on studies of similar tankyrase inhibitors, the following methodologies are standard for evaluating the key safety parameters.
In Vivo Toxicology Studies in Rodents (Mouse Model)
-
Objective: To assess the systemic toxicity and determine the maximum tolerated dose (MTD) and potential target organs of toxicity.
-
Methodology:
-
Animal Model: Typically, CD-1 or NOD-SCID mice are used.
-
Compound Administration: The test compound (e.g., G007-LK) is administered via oral gavage or intraperitoneal injection. The vehicle used depends on the compound's solubility (e.g., 10% DMSO, 60% PEG400, 30% saline for intravenous; 15% DMSO, 17.5% Cremophor EL, 8.75% ethanol, 8.75% Miglyol 810N, 50% PBS for intraperitoneal).[1]
-
Dose Escalation: Animals are divided into groups and receive escalating doses of the compound daily for a specified period (e.g., 14 or 21 days).[1][3]
-
Monitoring: Body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and food/water intake are monitored daily.
-
Endpoint Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed.
-
Histopathology: Tissues, with a particular focus on the gastrointestinal tract (duodenum, jejunum, ileum, colon), are collected, fixed in 10% neutral-buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[3]
-
Assessment of Gastrointestinal Toxicity
-
Objective: To specifically evaluate the on-target toxic effects of tankyrase inhibitors on the intestinal epithelium.
-
Methodology:
-
Histopathological Evaluation: H&E stained sections of the small and large intestines are examined for signs of toxicity, including:
-
Villus Blunting: Reduction in the height of the intestinal villi.
-
Epithelial Degeneration: Damage to the epithelial cells lining the crypts and villi.
-
Inflammation: Infiltration of inflammatory cells into the lamina propria.
-
Crypt Cell Proliferation: Assessed by immunohistochemical staining for proliferation markers like Ki-67.
-
-
Wnt Signaling Biomarkers: The expression of Wnt target genes in the intestinal tissue (e.g., Axin2, Lgr5) can be measured by quantitative real-time PCR (qRT-PCR) to confirm on-target pathway inhibition.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Wnt/β-catenin signaling pathway, the point of intervention for tankyrase inhibitors, and a general workflow for in vivo toxicity assessment.
Caption: Wnt pathway and tankyrase inhibitor action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound | tankyrase 1/2 inhibitor | CAS 1563007-08-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tankyrase Inhibition Causes Reversible Intestinal Toxicity in Mice with a Therapeutic Index < 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tankyrase inhibition ameliorates lipid disorder via suppression of PGC-1α PARylation in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase-selective inhibitor STP1002 shows preclinical antitumour efficacy without on-target toxicity in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Wnt Antagonist Dkk1 Regulates Intestinal Epithelial Homeostasis and Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. abmole.com [abmole.com]
- 19. medkoo.com [medkoo.com]
A Head-to-Head Comparative Analysis of Tankyrase Inhibitors: G244-LM vs. Competitors in Wnt Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the tankyrase inhibitor G244-LM against other notable inhibitors, primarily G007-LK, in the context of their efficacy in modulating the Wnt signaling pathway, a critical therapeutic target in colorectal cancer (CRC) and other malignancies. This document synthesizes preclinical data to offer an objective overview of their relative performance, supported by detailed experimental methodologies.
Introduction to Tankyrase Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They play a pivotal role in the Wnt/β-catenin signaling pathway by targeting AXIN, a key component of the β-catenin destruction complex, for degradation. By inhibiting tankyrase activity, small molecules like this compound can stabilize AXIN levels, leading to the suppression of Wnt/β-catenin signaling. This mechanism has shown therapeutic promise, particularly in cancers with mutations in the APC gene, which are prevalent in colorectal cancer.
This compound is a potent and specific inhibitor of TNKS1/2.[1][2] It is an analogue of XAV939 and binds to the nicotinamide (B372718) site of the tankyrase NAD+-binding pocket.[3] Its primary competitor, G007-LK, is an analogue of JW74 and binds to the adenosine (B11128) site.[3] This guide focuses on the comparative preclinical efficacy of these inhibitors.
Quantitative Performance Data
The following tables summarize the key quantitative data from head-to-head and comparative studies of this compound and other tankyrase inhibitors.
Table 1: In Vitro Efficacy of Tankyrase Inhibitors on Wnt Signaling
| Inhibitor | Cell Line | Assay Type | Result | Reference |
| This compound | HEK293 | TCF-driven Luciferase Reporter (TOPbrite) | Complete inhibition of Wnt3a-induced signaling | [4] |
| G007-LK | HEK293 | TCF-driven Luciferase Reporter (TOPbrite) | Complete inhibition of Wnt3a-induced signaling | |
| This compound | HCT-15 (APC mutant CRC) | TCF-driven Luciferase Reporter (TOPbrite) | ~50% inhibition of APC mutation-driven signaling | |
| G007-LK | HCT-15 (APC mutant CRC) | TCF-driven Luciferase Reporter (TOPbrite) | ~50% inhibition of APC mutation-driven signaling | |
| This compound | HCT-15 (APC mutant CRC) | Endogenous Wnt Target Gene Expression (AXIN2 mRNA) | ~50% inhibition of APC mutation-driven signaling | |
| G007-LK | HCT-15 (APC mutant CRC) | Endogenous Wnt Target Gene Expression (AXIN2 mRNA) | ~50% inhibition of APC mutation-driven signaling |
Table 2: Cellular Effects of this compound and G007-LK in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Effect | Concentration | Reference |
| This compound | COLO-320DM | Cell Cycle Analysis | Reduction in mitotic cells (from 24% to 12%) | Not specified | |
| G007-LK | COLO-320DM | Cell Cycle Analysis | Reduction in mitotic cells (from 24% to 12%) | 0.2 µM | |
| This compound | HCT-15 | Cell Cycle Analysis | Decrease in S-phase cells (from 28% to 18%) | Not specified | |
| G007-LK | HCT-15 | Cell Cycle Analysis | Decrease in S-phase cells (from 28% to 18%) | Not specified | |
| G007-LK | COLO-320DM | Colony Formation | Suppression | ~0.2 µM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating tankyrase inhibitors.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in the comparison of this compound and its competitors.
Protocol 1: TCF/LEF Luciferase Reporter Assay
Objective: To quantify the effect of tankyrase inhibitors on Wnt/β-catenin signaling activity.
Materials:
-
HEK293T or other suitable cells stably transfected with a TCF/LEF-driven firefly luciferase reporter (e.g., TOPbrite) and a constitutively expressed Renilla luciferase control.
-
This compound, G007-LK, and vehicle control (DMSO).
-
Wnt3a conditioned medium (for ligand-driven signaling).
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
For ligand-driven signaling, replace the medium with serum-free medium containing Wnt3a.
-
Prepare serial dilutions of this compound and G007-LK in the appropriate medium.
-
Add the inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
Protocol 2: AXIN Stabilization by Western Blot
Objective: To qualitatively and quantitatively assess the stabilization of AXIN protein following treatment with tankyrase inhibitors.
Materials:
-
CRC cell lines (e.g., SW480, COLO-320DM).
-
This compound, G007-LK, and vehicle control (DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: anti-AXIN1, anti-AXIN2, anti-β-catenin, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the inhibitors or vehicle for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against AXIN1 or AXIN2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip and re-probe the membrane for β-catenin and the loading control.
Protocol 3: Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of tankyrase inhibitors.
Materials:
-
COLO-320DM or other sensitive CRC cell lines.
-
Matrigel.
-
6-week-old immunodeficient mice (e.g., BALB/c nude).
-
G007-LK formulated for in vivo administration.
Procedure:
-
Resuspend CRC cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously implant the cell suspension into the flanks of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Administer the tankyrase inhibitor (e.g., G007-LK) or vehicle control intraperitoneally, daily or twice daily.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for AXIN levels).
Conclusion
The available preclinical data indicates that this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, with an efficacy comparable to the well-characterized inhibitor G007-LK in in vitro models of colorectal cancer. Both compounds demonstrate complete inhibition of ligand-driven Wnt signaling and partial, yet significant, inhibition of signaling driven by APC mutations. The choice between these inhibitors for further preclinical and clinical development may depend on factors not fully detailed in the direct comparative studies, such as their pharmacokinetic profiles, off-target effects, and long-term toxicity. The experimental protocols and workflows provided in this guide offer a robust framework for conducting further comparative studies of these and other novel tankyrase inhibitors.
References
Navigating the Rigorous Path of Pharmacological Tool Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a novel pharmacological tool is a critical process that underpins the reliability of subsequent biological discoveries. While the specific compound "G244-LM" is not extensively documented in publicly available scientific literature, with one vendor listing it as a small molecule, this guide provides a comprehensive framework for its validation and comparison against alternative tools.[1] The principles and protocols outlined here are based on established best practices for validating chemical probes and can be applied to any novel agent to ensure its utility as a reliable research tool.
Core Principles of Pharmacological Tool Validation
A high-quality chemical probe is essential for exploring human biology and can be a crucial starting point for drug discovery campaigns.[2] The validation process for a tool like this compound should be rigorous, focusing on several key parameters to ensure that any observed biological effects can be confidently attributed to its interaction with the intended target.[3][4] The primary goals of validation are to demonstrate potency, selectivity, and a clear mechanism of action.
Comparative Analysis of a Novel Tool
To establish the utility of a new pharmacological tool, it is essential to compare its performance against existing alternatives. This comparison should be quantitative and multifaceted, as illustrated in the hypothetical data tables below.
Table 1: In Vitro Potency and Selectivity Profile
| Compound | Target IC₅₀/Kᵢ (nM) | Selectivity (Fold vs. Off-Target 1) | Selectivity (Fold vs. Off-Target 2) | Cell-Based Potency (EC₅₀, nM) |
| This compound (Hypothetical) | 15 | >200 | >500 | 50 |
| Alternative 1 | 50 | >100 | >150 | 200 |
| Alternative 2 | 5 | >50 | >80 | 100 |
| Negative Control | >10,000 | - | - | >10,000 |
This table provides a clear comparison of the biochemical and cellular potency of a novel tool against its alternatives. A higher selectivity fold is desirable, indicating fewer off-target effects.
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight ( g/mol ) | Solubility (µM) | Permeability (Papp, 10⁻⁶ cm/s) | In Vitro Metabolic Stability (t½, min) |
| This compound (Hypothetical) | 450.5 | 75 | 15 | >60 |
| Alternative 1 | 480.6 | 20 | 5 | 35 |
| Alternative 2 | 430.4 | 150 | 2 | 15 |
This table summarizes key properties that influence a compound's suitability for in vitro and in vivo studies. Good solubility and permeability are important for cellular assays, while metabolic stability is crucial for in vivo experiments.[2]
Experimental Protocols for Validation
Detailed and reproducible experimental protocols are the bedrock of pharmacological tool validation. Below are methodologies for key experiments.
Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
Objective: To verify that the compound binds to its intended target in a cellular environment.
Protocol:
-
Culture cells to 80% confluency.
-
Treat cells with this compound or a vehicle control for 1 hour.
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Divide the cell suspension into aliquots and heat each to a different temperature (e.g., 40-60°C) for 3 minutes.
-
Cool the samples and lyse them by freeze-thaw cycles.
-
Centrifuge to separate soluble and precipitated proteins.
-
Analyze the supernatant by Western blot or mass spectrometry to quantify the amount of soluble target protein at each temperature.
-
Plot the protein melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Kinase Selectivity Profiling (KinomeScan)
Objective: To assess the selectivity of the compound against a broad panel of kinases.
Protocol:
-
Provide the compound to a commercial vendor (e.g., DiscoverX).
-
The compound is tested at a specified concentration (e.g., 1 µM) against a panel of over 400 kinases.
-
The binding of the compound to each kinase is measured as a percentage of control.
-
Results are typically visualized in a dendrogram format, highlighting any off-target interactions. A highly selective compound will interact with a minimal number of off-target kinases.
In Vivo Target Validation Study
Objective: To confirm that the compound engages the target in a living organism and elicits a downstream biological effect.
Protocol:
-
Select an appropriate animal model for the biological question.
-
Determine the maximum tolerated dose and optimal dosing regimen for this compound.
-
Administer this compound or a vehicle control to cohorts of animals.
-
At specified time points, collect tissue samples and measure target engagement (e.g., by CETSA or a pharmacodynamic biomarker assay).
-
Measure the desired phenotypic outcome (e.g., tumor growth, reduction in inflammatory markers).
-
Ensure that the observed phenotype is linked to the on-target activity of the compound.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental designs.
Caption: A streamlined workflow for the validation of a novel pharmacological tool.
Caption: Hypothetical signaling pathway illustrating the mechanism of action for this compound.
References
G244-LM: A Comparative Guide to Tankyrase Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tankyrase inhibitor G244-LM with other relevant alternatives, focusing on the specificity of its biological target. The information presented herein is supported by experimental data to aid in the objective evaluation of these compounds for research and development purposes.
Introduction to this compound and its Biological Target
This compound is a potent small-molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) superfamily.[1] Tankyrases play a crucial role in the Wnt/β-catenin signaling pathway by mediating the poly(ADP-ribosyl)ation (PARsylation) of Axin, a key scaffold protein in the β-catenin destruction complex. This modification leads to the ubiquitination and subsequent proteasomal degradation of Axin, resulting in the stabilization of β-catenin and the activation of Wnt target genes. Aberrant Wnt/β-catenin signaling is a well-established driver in various cancers, particularly colorectal cancer (CRC).
This compound, an analogue of the established tankyrase inhibitor XAV939, binds to the nicotinamide (B372718) site of the NAD+-binding pocket of tankyrases.[2] By inhibiting tankyrase activity, this compound stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing Wnt/β-catenin signaling. This mechanism of action makes this compound and other tankyrase inhibitors promising candidates for cancer therapy. This guide compares this compound with its parent compound, XAV939, and another potent and selective tankyrase inhibitor, G007-LK.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and safety of a targeted inhibitor are critically dependent on its potency against the intended target and its selectivity over other related proteins. This section provides a quantitative comparison of this compound, G007-LK, and XAV939.
On-Target Potency: Inhibition of Tankyrase 1 and 2
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound, G007-LK, and XAV939 against TNKS1 and TNKS2.
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) | Cellular Wnt Signaling IC50 (nM) | Organoid Growth IC50 (µM) |
| This compound | - | - | - | 0.11[2] |
| G007-LK | 46[3][4] | 25[3][4] | 50[4] | 0.08[2] |
| XAV939 | 11[5] | 4[5] | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data for direct enzymatic inhibition by this compound was not available in the searched literature.
Off-Target Selectivity: Profiling against the PARP Superfamily
Given that tankyrases are members of the PARP superfamily, assessing the selectivity of tankyrase inhibitors against other PARP enzymes is crucial to understanding potential off-target effects.
While specific IC50 values for this compound against a panel of PARP enzymes were not available in the reviewed literature, a study on a "this compound analogue" indicated a lack of high selectivity. In contrast, G007-LK has been reported to be highly selective for TNKS1/2 over other PARP family members. XAV939, the parent compound of this compound, has been shown to inhibit PARP1 and PARP2 with potencies similar to its inhibition of tankyrases, indicating a lack of selectivity.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| This compound | Data not available | Data not available |
| G007-LK | >20,000[6] | Data not available |
| XAV939 | 75[7] | 30[7] |
This data highlights a key differentiator between the compared molecules. G007-LK, which binds to the adenosine (B11128) site of the NAD+-binding pocket, demonstrates high selectivity for tankyrases. Conversely, XAV939, which, like this compound, binds to the nicotinamide site, exhibits significant off-target activity against PARP1 and PARP2. This suggests that the binding mode of these inhibitors plays a critical role in determining their selectivity profile.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for assessing tankyrase inhibitor activity.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for biochemical and cell-based assays of tankyrase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize tankyrase inhibitors.
Tankyrase Biochemical Assay (Chemiluminescent)
This assay measures the enzymatic activity of tankyrase by quantifying the incorporation of biotinylated ADP-ribose onto a histone substrate.
Materials:
-
Recombinant human Tankyrase 1 or 2
-
Histone H4
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White, opaque 384-well assay plates
Procedure:
-
Plate Coating: Coat the wells of a 384-well plate with Histone H4 and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of this compound or other test compounds to the wells.
-
Enzyme Addition: Add recombinant tankyrase enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Stop the reaction and add streptavidin-HRP diluted in a suitable buffer. Incubate for 30 minutes.
-
Signal Generation: Add a chemiluminescent HRP substrate to all wells.
-
Measurement: Immediately read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO-only controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Wnt/β-catenin Signaling Cell-Based Assay (TOPflash Reporter Assay)
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway in a cellular context using a luciferase reporter.
Materials:
-
HEK293T or other suitable cell line
-
TOPflash (TCF/LEF firefly luciferase reporter) and Renilla luciferase (control) plasmids
-
Transfection reagent
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with TOPflash and Renilla luciferase plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or other test compounds.
-
Wnt Stimulation: If the cell line has low endogenous Wnt signaling, stimulate with Wnt3a conditioned medium or recombinant Wnt3a.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Determine the IC50 value of the inhibitor by plotting the normalized luciferase activity against the inhibitor concentration.
Conclusion
This comparative guide provides a detailed analysis of the tankyrase inhibitor this compound, with a focus on its target specificity. The available data suggests that while this compound is a potent inhibitor of Wnt/β-catenin signaling, its selectivity profile, particularly within the broader PARP family, requires further investigation to be fully understood. In comparison, G007-LK emerges as a highly selective tool for studying tankyrase function, while the parent compound of this compound, XAV939, demonstrates significant off-target activity against PARP1 and PARP2. The choice of inhibitor for research and therapeutic development should be guided by a thorough consideration of its on-target potency and off-target profile. The provided experimental protocols and diagrams serve as a resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EGFR amplification predicted selective sensitivity to PARP inhibitors with high PARP-DNA trapping potential in human GBM. - ASCO [asco.org]
- 6. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
